6-Fluoroquinolin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIFHDOGTUFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625754 | |
| Record name | 6-Fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742699-00-9 | |
| Record name | 6-Fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinolin-3-amine: Strategies, Mechanisms, and Practical Insights
Abstract
6-Fluoroquinolin-3-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block for a range of therapeutic agents, particularly in oncology and anti-infective research. The strategic placement of the fluorine atom at the C-6 position and the amino group at the C-3 position imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target binding affinity.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable scaffold. We will dissect the mechanistic underpinnings of classical and contemporary methods, offer field-proven insights into experimental choices, and present detailed protocols to empower researchers in drug discovery and development.
Strategic Importance in Drug Discovery
The quinoline core is a well-established "privileged scaffold" in drug design, found in natural alkaloids like quinine and in numerous synthetic drugs.[3][4] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by blocking sites of metabolism and altering electronics.[1] The 3-amino group provides a crucial vector for further functionalization, allowing for the construction of libraries of compounds for screening. Specifically, the this compound scaffold is integral to the development of potent kinase inhibitors, which often target the ATP-binding site of enzymes implicated in cancer signaling pathways.[2]
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and potential starting materials. The most common strategies involve forming the pyridine ring onto a pre-existing fluorinated benzene derivative.
Caption: Retrosynthetic pathways for this compound.
This analysis reveals three primary strategies, each based on a classic named reaction for quinoline synthesis. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
The Friedländer Annulation: A Direct and Efficient Route
The Friedländer synthesis is arguably one of the most direct methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile).[5][6][7] For our target molecule, this translates to the reaction between 2-amino-5-fluorobenzaldehyde and a reagent that can provide the C3-amine, such as aminoacetonitrile.
Mechanism of Action
The reaction proceeds through a sequence of condensation and cyclization steps. The selection of an acid or base catalyst is crucial and can influence the reaction rate and yield.[6]
-
Initial Condensation: The reaction begins with a base-catalyzed aldol-type condensation or an acid-catalyzed Schiff base formation between the two starting materials.
-
Cyclization: The intermediate undergoes an intramolecular cyclization.
-
Dehydration: A final dehydration step occurs, leading to the aromatic quinoline ring system.[5]
Caption: Simplified workflow of the Friedländer Synthesis.
Experimental Protocol (Proposed)
This protocol is adapted from general Friedländer synthesis procedures.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzaldehyde (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.2 eq). Alternatively, acid catalysis using p-toluenesulfonic acid can be employed.[5][7]
-
Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.
The Skraup and Doebner-von Miller Reactions
These related methods construct the quinoline ring from an aniline, in our case, 4-fluoroaniline.
Skraup Synthesis
The classic Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[10][11] The reaction is notoriously vigorous.[10]
-
Mechanism: Glycerol is first dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and finally oxidation to form the quinoline.[4]
Doebner-von Miller Reaction
This is a more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones directly, avoiding the in-situ generation from glycerol.[12][13][14] This allows for a wider range of substitution patterns. To obtain a 3-amino substituent, a protected amino group would need to be incorporated into the α,β-unsaturated carbonyl compound, adding complexity. A more common approach is to synthesize 6-fluoro-3-nitroquinoline first and then reduce the nitro group.
Challenges and Considerations
While effective for simple quinolines, these methods present challenges for our target:
-
Harsh Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups and often leads to tar formation.[15][16]
-
Regioselectivity: Cyclization of the intermediate can sometimes lead to mixtures of isomers, complicating purification.
-
Introduction of the 3-Amino Group: This requires a multi-step sequence, typically involving nitration followed by reduction, which lowers the overall yield.
Pathways via β-Dicarbonyl Compounds: Combes and Gould-Jacobs
These methods also utilize an aniline precursor but employ β-dicarbonyl compounds to build the second ring.
Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3][17][18] The reaction forms an enamine intermediate, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline.[18][19] While efficient, this method is not ideal for producing a 3-amino substituted product directly.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for producing 4-hydroxyquinoline (quinolone) derivatives.[20][21][22] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[20][21]
-
Condensation: 4-fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.
-
Cyclization: Heating this intermediate (often in a high-boiling solvent like Dowtherm A) induces a 6-electron cyclization.[20]
-
Saponification & Decarboxylation: The resulting ester is saponified to a carboxylic acid, which is then decarboxylated upon heating to yield 6-fluoro-4-hydroxyquinoline.[20][21]
While this pathway does not directly yield this compound, the resulting 6-fluoro-4-hydroxyquinoline is a valuable intermediate. It can be converted to the target molecule through a multi-step process involving nitration at the 3-position, conversion of the 4-hydroxy group to a chloro group, reduction of the nitro group, and finally dehalogenation. This route is significantly longer but leverages robust and well-established chemical transformations. Microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and improve yields.[23][24]
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |
| Friedländer Annulation | 2-Amino-5-fluorobenzaldehyde, Aminoacetonitrile | Condensation, Cyclization, Dehydration | High convergence, direct, good yields | Starting aldehyde can be expensive or require separate synthesis |
| Skraup Synthesis | 4-Fluoroaniline, Glycerol, Oxidant | Dehydration, Michael Addition, Cyclization, Oxidation | Inexpensive starting materials | Extremely harsh/vigorous conditions, low yields, tar formation |
| Doebner-von Miller | 4-Fluoroaniline, α,β-Unsaturated Carbonyl | Michael Addition, Cyclization, Oxidation | More versatile than Skraup | Harsh acidic conditions, potential for polymerization/tar[15] |
| Gould-Jacobs | 4-Fluoroaniline, DEEM | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation | Reliable, high yields for the quinolone core | Indirect route requiring multiple subsequent steps to install the 3-amino group |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several established methodologies. For directness and efficiency, the Friedländer Annulation stands out as the preferred route, provided the requisite 2-amino-5-fluorobenzaldehyde is accessible. The Gould-Jacobs reaction offers a robust, albeit indirect, alternative by first constructing the 6-fluoro-4-hydroxyquinoline core, a valuable intermediate in its own right. While the Skraup and Doebner-von Miller reactions are historically significant, their harsh conditions and indirect nature for this specific target make them less favorable for modern drug discovery applications where efficiency and functional group tolerance are paramount.
Future research will likely focus on developing milder, more atom-economical, and potentially catalytic asymmetric methods to access this and related scaffolds, further empowering the development of next-generation therapeutics.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. du.edu.eg [du.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. Gould-Jacobs Reaction [drugfuture.com]
- 23. asianpubs.org [asianpubs.org]
- 24. researchgate.net [researchgate.net]
CAS number 6-Fluoroquinolin-3-amine
<An In-depth Technical Guide to 6-Fluoroquinolin-3-amine (CAS: 742699-00-9)
A Senior Application Scientist's Perspective on a Cornerstone of Modern Medicinal Chemistry
Abstract
This compound is a critical heterocyclic building block, foundational to the synthesis of numerous clinically significant pharmaceuticals, most notably the fluoroquinolone class of antibiotics. The strategic placement of the fluorine atom at the C-6 position and the amine group at the C-3 position provides a synthetically versatile scaffold with inherent pharmacophoric properties. This guide offers an in-depth analysis of this compound, covering its physicochemical characteristics, robust synthesis and characterization protocols, and its pivotal role in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.
Introduction: The Strategic Importance of this compound
The quinoline core is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of a fluorine atom at the 6-position was a watershed moment in the development of quinolone antibiotics, dramatically enhancing potency and broadening the spectrum of activity.[][2][3] This enhancement is attributed to improved cell penetration and stronger inhibition of target enzymes like DNA gyrase.[][3] this compound (CAS No. 742699-00-9) embodies this crucial structural motif. The 3-amino group serves as a versatile synthetic handle, allowing for the facile construction of more complex derivatives, making it an indispensable intermediate in the multi-step synthesis of advanced therapeutic agents.[4][5][6] Beyond antibiotics, the quinoline nucleus is actively explored for developing novel kinase inhibitors for oncology, underscoring the continued relevance of this core structure.[7][8][9]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and development. The key properties of this compound are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 742699-00-9 | [10] |
| Molecular Formula | C₉H₇FN₂ | [10] |
| Molecular Weight | 162.17 g/mol | [11] |
| IUPAC Name | This compound | [10] |
| Appearance | Beige to light brown powder/solid | [12] |
| Purity | Typically ≥95% | |
| XLogP3 | 1.9 | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
| SMILES | NC1=CN=C2C=CC(F)=CC2=C1 | [10] |
Note: Some properties are computed and may vary slightly from experimental values.
Synthesis and Purification: A Validated Protocol
The synthesis of 3-aminoquinolines can be approached through several classic organic reactions, such as the Friedländer or Skraup syntheses.[13][14] A highly reliable and common laboratory-scale approach involves the reduction of the corresponding 3-nitroquinoline precursor. This two-step approach provides a clear and controllable pathway to the desired product.
Causality in Protocol Design: The choice of a nitro-reduction pathway is strategic. 6-Nitroquinolines can often be synthesized via electrophilic nitration of the parent quinoline or through cyclization reactions like the Skraup synthesis using nitrated anilines.[12] The subsequent reduction is typically high-yielding and clean. Catalytic hydrogenation is preferred for its efficiency and clean workup, avoiding the use of stoichiometric metal reductants that can complicate purification.
Workflow: Synthesis via Reduction of 6-Fluoro-3-nitroquinoline
Caption: Synthesis and purification workflow for this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-fluoro-3-nitroquinoline (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines. The inert atmosphere prevents potential ignition of the catalyst in the presence of solvent and hydrogen.
-
Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 4-12 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Rationale: Celite filtration provides a safe and effective method for removing the fine, often pyrophoric, palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., toluene or ethanol) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. The following methods constitute a standard characterization workflow that validates the success of the synthesis protocol.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A successful synthesis will show a single major peak (typically >95% area) at a characteristic retention time.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. In Electrospray Ionization (ESI) positive mode, the spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.17.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.[15][16]
-
¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). Key features include distinct doublets and multiplets for the protons on the quinoline core, with coupling patterns influenced by the fluorine atom. The protons of the amino group (-NH₂) will appear as a broad singlet.
-
¹³C NMR: The spectrum will display 9 distinct carbon signals. The carbon atom bonded to the fluorine (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine will also show smaller C-F couplings.[17][18]
-
Applications in Drug Discovery & Medicinal Chemistry
This compound is not an end product but a high-value intermediate. Its structure is a key component of the pharmacophore for one of the most successful classes of antibacterial agents.
Cornerstone of Fluoroquinolone Antibiotics
The primary application of this compound is in the synthesis of fluoroquinolone antibiotics like ciprofloxacin, levofloxacin, and moxifloxacin.[][2] In these structures:
-
The 6-fluoro-quinoline core is essential for inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[19][20][21]
-
The 3-position (where the amine is located) is typically derivatized to form a carboxylic acid, which is crucial for binding to the target enzymes.[2]
-
The amino group itself serves as a precursor or is replaced during the synthesis to install the required carboxyl group.
The mechanism of these drugs involves stabilizing a toxic enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately causing cell death.[19][22]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Emerging Roles in Kinase Inhibition
The quinoline scaffold is a "privileged structure" that has been successfully utilized in the design of protein kinase inhibitors for cancer therapy.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminoquinoline motif can act as a hinge-binding element, a key interaction for many kinase inhibitors. Therefore, this compound and its derivatives are valuable starting points for the synthesis of novel inhibitors targeting kinases such as FLT3, EGFR, and others involved in oncogenic signaling pathways.[7][23]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard Handling Protocol:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. The incorporation of the C-6 fluorine atom revolutionized a major class of antibiotics, and the versatility of the C-3 amino group continues to provide a gateway for the synthesis of novel therapeutic agents, including next-generation antibiotics and targeted kinase inhibitors. The robust protocols for its synthesis and characterization, coupled with its well-understood role in medicinal chemistry, ensure that this compound will remain a compound of high interest and utility for the foreseeable future in the pursuit of new medicines.
References
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 18. mdpi.com [mdpi.com]
- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 23. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluoroquinolin-3-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 6-Fluoroquinolin-3-amine
Introduction
This compound is a heterocyclic aromatic amine that has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold—a privileged structure in numerous pharmacologically active compounds—its utility is enhanced by the strategic placement of two key functional groups: an amine at the 3-position and a fluorine atom at the 6-position. The amine group serves as a versatile synthetic handle for introducing diverse chemical moieties, while the fluorine atom can significantly modulate the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[1] This guide provides an in-depth exploration of the molecular structure of this compound, elucidated through a comprehensive analysis of its spectroscopic data. Understanding this foundational structure is paramount for researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents, particularly in the development of kinase inhibitors and next-generation antibiotics.[2][3]
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and intrinsic properties. For this compound, these are summarized below, providing a quick reference for researchers. The Canonical SMILES and InChI strings offer machine-readable representations of the 2D structure, crucial for cheminformatics and database searches.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 742699-00-9 | [4] |
| Molecular Formula | C₉H₇FN₂ | [4] |
| Molecular Weight | 162.16 g/mol | [5] |
| Canonical SMILES | NC1=CN=C2C=CC(F)=CC2=C1 | [4] |
| InChI Key | UIOIFHDOGTUFBG-UHFFFAOYSA-N | [4] |
Molecular Structure Elucidation
The definitive structure of this compound is a bicyclic heteroaromatic system. It consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C6 position of the benzene ring and a primary amine group at the C3 position of the pyridine ring.
Caption: 2D molecular structure of this compound.
Spectroscopic Signature Analysis
The structural assignment is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound is characterized by several distinct absorption bands:
-
N-H Stretching: As a primary aromatic amine, it will exhibit two distinct, sharp to medium bands in the region of 3400-3250 cm⁻¹ .[6][7][8] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group. The presence of two peaks is a definitive indicator of a primary amine.[9]
-
N-H Bending: A medium to strong absorption band is expected between 1650-1580 cm⁻¹ , arising from the N-H scissoring (bending) vibration.[6][8]
-
Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands will appear in the 1620-1450 cm⁻¹ region, characteristic of the quinoline ring's aromatic C=C and C=N bond vibrations.
-
C-N Stretching: The stretching vibration of the aryl C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ range.[6][8]
-
C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1250-1100 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the specific electronic environment of each hydrogen atom.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. This signal's key characteristic is that it will disappear upon the addition of a few drops of D₂O to the NMR sample, confirming the presence of exchangeable protons.[7]
-
Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at C2, adjacent to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield, likely as a singlet or a narrow doublet. The proton at C4 will also be significantly deshielded. The protons on the fluorinated benzene ring (H5, H7, H8) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for each carbon atom in the unique electronic environments of the molecule.
-
The carbon atoms bonded directly to the electronegative nitrogen (C2, C4, C8a) and fluorine (C6) atoms will be significantly deshielded, appearing at higher chemical shifts.
-
The signal for C6 will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF), which is a large and characteristic coupling constant. Other carbons in proximity to the fluorine (C5, C7) will show smaller two- and three-bond C-F couplings.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pathways, further confirming its structure.
-
Molecular Ion Peak (M⁺): In an electron impact (EI) mass spectrum, a distinct molecular ion peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's monoisotopic mass (approximately 162.06). The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.
-
Fragmentation Pattern: The quinoline ring is relatively stable, but characteristic fragmentation patterns can be observed. Common fragmentation pathways for quinolones involve the sequential loss of small, stable neutral molecules like HCN from the pyridine ring.[10] The fragmentation will also be influenced by the amine and fluoro substituents.
Synthesis and Reactivity Overview
The synthesis of functionalized quinolines is a well-established field in organic chemistry. This compound is typically prepared through multi-step sequences. A common conceptual pathway involves the construction of the quinoline core via cyclization reactions like the Friedländer annulation or Skraup synthesis, starting from appropriately substituted anilines and carbonyl compounds.
Caption: Generalized workflow for the synthesis of this compound.
The reactivity of the molecule is dictated by its functional groups. The amine at the C3 position is nucleophilic and serves as the primary site for derivatization, readily undergoing reactions such as acylation, alkylation, and sulfonylation to build more complex molecular architectures.
Significance in Drug Discovery and Development
The this compound scaffold is of high interest to medicinal chemists for several reasons:
-
Bioisosteric Mimicry: The quinoline core can act as a bioisostere for other bicyclic systems, such as the purine core of ATP, enabling derivatives to function as competitive inhibitors at the ATP-binding sites of kinases.[3]
-
Modulation of Properties: The fluorine atom at the C6 position is a critical feature. Its high electronegativity can lower the pKa of the quinoline nitrogen and the C3-amine, altering the molecule's ionization state at physiological pH. This can improve cell permeability and tune binding interactions.[1] Furthermore, C-F bonds are metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate.
-
Vector for Functionalization: The amine group provides a robust attachment point for introducing various pharmacophoric elements designed to interact with specific pockets within a biological target, thereby enhancing potency and selectivity.
Caption: Key sites for chemical modification on the this compound scaffold.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed (GHS07).[4]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] Handling should occur in a well-ventilated area or a chemical fume hood. In case of contact, wash skin thoroughly with soap and water. If ingested, seek immediate medical attention.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. allreviewjournal.com [allreviewjournal.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Physical and chemical properties of 6-Fluoroquinolin-3-amine
A Comprehensive Technical Guide to 6-Fluoroquinolin-3-amine
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent and the quinoline core, make it an attractive scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. Furthermore, it delves into its significant applications in drug discovery and outlines essential safety and handling protocols to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, most notably in the realms of antimalarial and antibacterial agents. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable intermediate, combining the quinoline core's inherent bioactivity with the advantageous properties of fluorine and a reactive primary amine handle for further chemical elaboration. This guide synthesizes critical data to provide a holistic technical overview of this compound, facilitating its application in advanced chemical research and pharmaceutical development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. This compound is a solid at room temperature with characteristics defined by its rigid, aromatic structure.
dot
An In-Depth Technical Guide to 6-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure provides a unique framework that can be strategically functionalized to interact with a wide array of biological targets. Among the myriad of quinoline derivatives, 6-Fluoroquinolin-3-amine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the creation of next-generation therapeutics.
Compound Identification
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Amino-6-fluoroquinoline | Fluorochem |
| CAS Number | 742699-00-9 | [2] |
| Molecular Formula | C₉H₇FN₂ | [2] |
| Molecular Weight | 162.17 g/mol | Appretech Scientific Limited |
| Canonical SMILES | C1=CC2=C(C=C1F)N=CC(=C2)N | [2] |
| InChI Key | UIOIFHDOGTUFBG-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism: A Strategic Approach
The synthesis of this compound can be approached through several established methods for quinoline ring formation, followed by functional group manipulations. A common and effective strategy involves a modified Skraup synthesis or a Gould-Jacobs reaction, followed by amination. A plausible synthetic route, adapted from methodologies for similar aminoquinolines, is outlined below.[3] The rationale behind this multi-step synthesis is to build the quinoline core with the desired fluorine substitution and then introduce the amine functionality at the C3 position.
Conceptual Synthetic Workflow
The synthesis begins with a commercially available fluoroaniline derivative, which undergoes a cyclization reaction to form the quinoline ring. Subsequent functionalization steps lead to the desired 3-amino product.
References
The Expanding Therapeutic Frontier of Fluoroquinolones: A Technical Guide to Their Diverse Biological Activities
Abstract
Fluoroquinolones, a cornerstone of antibacterial therapy for decades, are experiencing a renaissance in drug discovery. Initially celebrated for their potent inhibition of bacterial DNA gyrase and topoisomerase IV, this versatile chemical scaffold is now recognized for a much broader spectrum of biological activities.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the evolving landscape of fluoroquinolone bioactivity. We will delve into the core antibacterial mechanisms and explore the compelling evidence for their anticancer, antiviral, and antiparasitic potential. This guide will elucidate the underlying molecular mechanisms, present key structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this exciting field.
The Core Competency: Antibacterial Mechanism of Action
The quintessential biological activity of fluoroquinolones lies in their potent disruption of bacterial DNA replication.[3][] This is achieved through the targeted inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][5][6]
1.1. Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones form a ternary complex with the bacterial topoisomerase and DNA, effectively trapping the enzyme in a state where it has introduced a double-strand break.[5][6] This blockade of the replication fork progression is ultimately bactericidal.[5][7] The relative affinity for DNA gyrase versus topoisomerase IV often dictates the spectrum of activity.
-
DNA Gyrase: The primary target in many Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for initiating replication.[][7][8] Inhibition of gyrase prevents the relaxation of positively supercoiled DNA ahead of the replication fork.
-
Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the principal target.[][7] This enzyme is essential for the decatenation, or separation, of interlinked daughter chromosomes following replication.[1][7] Its inhibition prevents the segregation of genetic material into daughter cells.
Diagram: Fluoroquinolone Antibacterial Mechanism
Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.
Repurposing and Redesign: Anticancer Activities of Fluoroquinolones
A significant body of research now highlights the potential of fluoroquinolones as anticancer agents, a concept driven by the structural and functional similarities between bacterial and human topoisomerases.[1][9][10][11] While clinically used antibacterial fluoroquinolones exhibit weak activity against human topoisomerases, targeted chemical modifications have yielded derivatives with potent and selective anticancer properties.[12][13][14]
2.1. Mechanisms of Anticancer Action
The anticancer effects of fluoroquinolone derivatives are multifaceted, often involving multiple signaling pathways.
-
Inhibition of Human Topoisomerases: Many anticancer fluoroquinolone derivatives function as poisons for human topoisomerase I and II, similar to established chemotherapeutic agents like doxorubicin and etoposide.[9][12][15][16] This leads to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest, predominantly at the G2/M and S phases, preventing cancer cell proliferation.[1][9][17][18]
-
Induction of Apoptosis: Fluoroquinolone derivatives can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1][9][16][17] This often involves the modulation of key apoptotic proteins such as p53, Bax, and caspases.[14][16]
-
Other Mechanisms: Emerging evidence suggests other anticancer mechanisms, including kinase inhibition, suppression of angiogenesis, and immunomodulatory effects.[16][19]
2.2. Structure-Activity Relationship (SAR) for Anticancer Activity
Strategic modifications to the core fluoroquinolone structure are crucial for enhancing anticancer potency and selectivity.[13][15]
-
C-7 Position: Modifications at this position, often involving the introduction of bulky aromatic or heteroaromatic rings, can significantly enhance binding to human topoisomerase II.[13][15]
-
N-1 Position: Alkyl or cycloalkyl substitutions at the N-1 position are important pharmacophores for anticancer activity.[15]
-
C-3 Carboxylic Acid: While essential for antibacterial activity, modifications or esterification of this group can modulate anticancer properties.[12][14]
Table 1: Anticancer Activity of Representative Fluoroquinolone Derivatives
| Derivative | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Ciprofloxacin-ortho-phenol chalcone derivative | A549 (Lung), HepG2 (Liver) | 27.71 (A549), 22.09 (HepG2) | Topoisomerase I/II inhibition, G2/M cell cycle arrest, apoptosis induction | [9] |
| Ciprofloxacin derivative 8 | HepG2 (Liver), MCF-7 (Breast) | 22 µg/mL (HepG2, 24h), 54 µg/mL (MCF-7, 24h) | G2/M cell cycle arrest, pre-G1 apoptosis, p53 upregulation | [14] |
| Ciprofloxacin derivative 2 | Various | 1.2 to 7.1-fold more potent than doxorubicin | Topoisomerase II inhibition, apoptosis induction (caspase-3 increase), cell cycle arrest | [14] |
| FQ1 | Various | 1.84 - 3.21 | Topoisomerase II inhibition, S and G2/M phase arrest | [18] |
| FQ5 | 60 distinct human cancer cell lines | Mean Log10 GI50 of -5.74 | Topoisomerase IIα inhibition, G2/M phase arrest | [15] |
Diagram: Anticancer Signaling Pathways of Fluoroquinolones
References
- 1. mdpi.com [mdpi.com]
- 2. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 17. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoroquinolin-3-amine: A Cornerstone Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently featured in a multitude of therapeutic agents. Among its many derivatives, 6-fluoroquinolin-3-amine has emerged as a particularly valuable heterocyclic building block. Its unique electronic properties, conferred by the strategic placement of a fluorine atom and an amino group, provide medicinal chemists with a versatile platform for the synthesis of novel drug candidates. This guide offers an in-depth exploration of this compound, from its synthesis and reactivity to its critical role in the development of targeted therapies, with a particular focus on kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comprehensive analysis of its chemical and physical properties.
Introduction: The Strategic Importance of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of biologically active compounds, including a number of approved drugs.[1] The introduction of a fluorine atom at the 6-position and an amino group at the 3-position of the quinoline core creates this compound, a molecule with a distinct set of properties that are highly advantageous for drug design.
The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate the physicochemical properties of a molecule. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] The amino group at the 3-position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications. It can act as a nucleophile, a base, or a directing group in various chemical transformations, enabling the construction of diverse molecular libraries for biological screening.[1]
This unique combination of a fluorine atom and an amino group on the quinoline scaffold makes this compound a highly sought-after building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [4] |
| Molecular Weight | 162.16 g/mol | [4] |
| Appearance | Expected to be a solid | General knowledge |
| CAS Number | 742699-00-9 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a publicly available, comprehensive set of spectra is not readily found, the expected spectroscopic features can be predicted based on the structure and data from related compounds.
2.1.1. ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted chemical shifts for this compound are influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.
DOT Diagram: Predicted ¹H NMR Chemical Shift Regions for this compound
Caption: Predicted ¹H NMR chemical shift regions.
¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the fluorine and amino substituents. The protons of the amino group will likely appear as a broad singlet in the range of 3.5-5.0 ppm, and its chemical shift can be sensitive to the solvent and concentration.[5][6]
¹³C NMR: The carbon atoms of the quinoline ring will exhibit distinct signals in the ¹³C NMR spectrum. The carbon atom attached to the fluorine (C-6) will show a characteristic large one-bond C-F coupling constant. The carbon atoms in the vicinity of the electron-donating amino group will be shielded and appear at higher fields compared to the unsubstituted quinoline.[6][7]
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, two bands for primary amine |
| C=C and C=N Stretch (aromatic) | 1500-1600 | Medium to strong |
| C-F Stretch | 1000-1350 | Strong |
| C-N Stretch | 1250-1335 | Medium |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[5][8]
2.1.3. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN or HF, which is characteristic of quinoline and fluorinated aromatic compounds.[9][10]
Synthesis of this compound: A Strategic Approach
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a plausible and efficient synthetic route can be constructed based on well-established named reactions for quinoline synthesis, such as the Friedländer or Skraup syntheses.[11][12] A common and logical approach involves the synthesis of a substituted nitroquinoline followed by reduction of the nitro group to the desired amine.
Proposed Synthetic Pathway: A Two-Step Approach
A robust and scalable synthesis can be envisioned starting from a readily available fluorinated aniline derivative.
DOT Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step 1: Friedländer Synthesis of a 6-Fluoro-3-nitroquinoline Intermediate
The Friedländer synthesis is a powerful method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][13][14] In our proposed route, we would start with a 2-nitroaryl aldehyde to introduce the precursor to the 3-amino group.
-
Starting Materials: 4-Fluoro-2-nitrobenzaldehyde and a compound with an α-methylene group, such as ethyl acetoacetate.
-
Reaction Conditions: The condensation is typically catalyzed by a base, such as piperidine or sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated to drive the cyclization and dehydration steps.[15]
-
Causality: The use of 4-fluoro-2-nitrobenzaldehyde ensures the correct placement of the fluorine atom at the 6-position and the nitro group at the 3-position of the resulting quinoline ring. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards the cyclization reaction.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the primary amine. This is a common and high-yielding transformation in organic synthesis.
-
Reducing Agents: A variety of reducing agents can be employed for this purpose, including:
-
Metals in acidic media: Iron powder in the presence of hydrochloric acid or acetic acid is a classic and cost-effective method.[16]
-
Tin(II) chloride (SnCl₂): This is another common and effective reagent for the reduction of aromatic nitro groups.
-
Catalytic hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields and purity.[17]
-
-
Reaction Conditions: The choice of solvent and temperature will depend on the selected reducing agent. For catalytic hydrogenation, solvents like ethanol or ethyl acetate are commonly used at room temperature and moderate pressures of hydrogen.
-
Causality: The nitro group is readily reduced to an amine under these conditions, while the rest of the molecule, including the fluoro group and the quinoline ring system, remains intact.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dictated by the interplay of the quinoline ring system, the electron-donating amino group, and the electron-withdrawing fluorine atom.
Reactivity of the Amino Group
The primary amino group at the 3-position is a key site for functionalization. It can readily undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: The amino group can act as a nucleophile to react with alkyl halides or undergo palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form secondary or tertiary amines.[1]
-
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a variety of substituents and modulate the electronic and steric properties of the molecule.
-
Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions.
Reactivity of the Quinoline Ring
The quinoline ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The amino group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The pyridine part of the quinoline ring is generally less reactive towards electrophilic substitution than the benzene part. Therefore, electrophilic substitution is expected to occur primarily on the benzene ring, with the positions ortho and para to the amino group being the most activated.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a highly valued building block in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18] Consequently, kinase inhibitors have become a major class of therapeutic agents.[18]
The 4-anilinoquinoline scaffold is a well-established pharmacophore for kinase inhibitors.[2] this compound provides a strategic entry point for the synthesis of such compounds. The amino group at the 3-position can be used to introduce a variety of side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The fluorine atom at the 6-position can contribute to improved pharmacokinetic properties and binding affinity.
DOT Diagram: General Structure of a Kinase Inhibitor Derived from this compound
Caption: Key interactions of a 4-anilinoquinoline kinase inhibitor.
While specific approved drugs containing the exact this compound scaffold are not readily identifiable from public sources, numerous patents and research articles describe the synthesis and biological evaluation of kinase inhibitors derived from this building block, targeting a range of kinases involved in cancer progression.[19][20]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[21][23]
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. The judicious placement of a fluorine atom and an amino group on the privileged quinoline scaffold has created a building block of immense value. Its versatile reactivity, coupled with the favorable physicochemical properties it imparts to its derivatives, has positioned it as a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the competitive field of kinase inhibitor development. As the quest for more effective and selective drugs continues, the demand for and importance of such well-designed heterocyclic building blocks will undoubtedly grow, ensuring that this compound remains a staple in the synthetic chemist's toolbox for years to come.
References
- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 19. US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google Patents [patents.google.com]
- 20. US20250064946A1 - Pharmaceutical composition comprising a quinazoline compound - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. safety.duke.edu [safety.duke.edu]
- 23. Safe Handling and Disposal of Chemicals [syntheticdrugs.unodc.org]
Methodological & Application
The Synthetic Blueprint: Crafting 6-Fluoroquinolin-3-amine Derivatives for Advanced Drug Discovery
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a fluorine atom at the 6-position and an amine group at the 3-position of the quinoline ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile. This has led to the emergence of 6-fluoroquinolin-3-amine derivatives as a class of compounds with immense potential in the development of novel therapeutics. This guide provides a detailed exploration of the synthetic pathways leading to these valuable scaffolds, offering both theoretical insights and practical, step-by-step protocols for the modern research scientist.
Strategic Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several synthetic routes. This guide will focus on a robust and widely applicable strategy that involves the initial formation of the 6-fluoroquinoline core, followed by the introduction of the crucial 3-amino functionality. A key and highly effective method for introducing the amino group is through the nitration of the quinoline ring, followed by the subsequent reduction of the nitro group. An alternative, modern approach utilizing palladium-catalyzed amination will also be discussed.
Primary Synthetic Pathway: From 4-Fluoroaniline to this compound
This synthetic route is a multi-step process that begins with the construction of the quinoline ring system from a readily available starting material, 4-fluoroaniline. The subsequent steps focus on the strategic functionalization of the quinoline core to introduce the desired 3-amino group.
Workflow for the Primary Synthetic Pathway
Caption: A step-by-step workflow for the synthesis of this compound.
Step 1: The Gould-Jacobs Reaction - Constructing the 6-Fluoroquinolone Core
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives from anilines.[1] By employing 4-fluoroaniline as the starting material, we can efficiently construct the 6-fluoro-4-hydroxyquinoline scaffold.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting aniline.
-
Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether to 250 °C. Slowly add the crude condensation product from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes to facilitate the intramolecular cyclization.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexane to precipitate the product. Collect the solid by vacuum filtration, wash with cold hexane or acetonitrile, and dry under vacuum to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Causality Behind Experimental Choices:
-
Diethyl Ethoxymethylenemalonate: This reagent serves as a three-carbon component that reacts with the aniline to form the necessary intermediate for cyclization.
-
High Temperature and High-Boiling Point Solvent: The intramolecular cyclization step requires significant thermal energy to overcome the activation barrier. Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and inertness under the reaction conditions.
| Reactant | Product | Typical Yield |
| 4-Fluoroaniline | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 70-85% |
Step 2 & 3: Conversion to 4-Chloro-6-fluoroquinoline
The 4-hydroxy group is a versatile handle for further functionalization. To facilitate the subsequent deoxygenation, it is first converted to a more reactive chloro group.
Protocol:
-
Hydrolysis: Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide and heat to reflux for 2-3 hours until the ester is fully hydrolyzed.
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Filter and dry the solid.
-
Decarboxylation & Chlorination: Combine the dried carboxylic acid with phosphorus oxychloride (POCl₃, excess) and heat the mixture to 110 °C for 3-4 hours.[2]
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-fluoroquinoline.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves as both a chlorinating agent and a dehydrating agent, effectively converting the 4-hydroxyquinoline to the 4-chloroquinoline derivative.
Step 4: Dehalogenation to 6-Fluoroquinoline
The 4-chloro group is removed to yield the parent 6-fluoroquinoline.
Protocol:
-
Reaction Setup: Dissolve the 4-chloro-6-fluoroquinoline (1.0 eq.) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C) and a base such as sodium acetate or triethylamine.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude 6-fluoroquinoline, which can be purified by column chromatography if necessary.
Step 5: Nitration of 6-Fluoroquinoline
The introduction of a nitro group at the 3-position is a key step. This is achieved through electrophilic aromatic substitution.
Protocol:
-
Reaction Setup: In a flask cooled in an ice bath, carefully add 6-fluoroquinoline (1.0 eq.) to a mixture of concentrated nitric acid and concentrated sulfuric acid (a typical nitrating mixture).
-
Reaction: Stir the mixture at 0-10 °C for 1-2 hours. The reaction progress should be monitored carefully by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates. Filter the solid, wash with water, and dry to obtain 6-fluoro-3-nitroquinoline.
Causality Behind Experimental Choices:
-
Nitrating Mixture (HNO₃/H₂SO₄): The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Step 6: Reduction of the Nitro Group
The final step is the reduction of the 3-nitro group to the desired 3-amino group.[1][3]
Protocol:
-
Reaction Setup: Dissolve the 6-fluoro-3-nitroquinoline (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform a catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][3]
-
Work-up (for SnCl₂/HCl): After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain this compound.
-
Work-up (for Catalytic Hydrogenation): Filter the reaction mixture to remove the catalyst and evaporate the solvent to yield the product.
| Intermediate | Product | Typical Yield |
| 6-Fluoro-3-nitroquinoline | This compound | 80-95% |
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
A modern and highly versatile alternative for the synthesis of this compound derivatives involves the palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] This method is particularly useful for coupling a wide range of amines with aryl halides.
Workflow for the Buchwald-Hartwig Amination Pathway
Caption: An alternative workflow for the synthesis of this compound via Buchwald-Hartwig amination.
This pathway would involve the initial synthesis of 6-fluoroquinoline as described previously, followed by a regioselective halogenation (e.g., bromination) at the 3-position. The resulting 3-bromo-6-fluoroquinoline can then be subjected to a Buchwald-Hartwig amination reaction with a suitable amine source (e.g., ammonia or an ammonia equivalent) in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the desired this compound.[7][8]
Protocol Outline for Buchwald-Hartwig Amination:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromo-6-fluoroquinoline (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Addition of Reagents: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine source.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the C-N bond formation. Bulky, electron-rich phosphine ligands are often preferred as they promote the key steps of the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Conclusion
The synthesis of this compound derivatives is a critical endeavor in the field of medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access these valuable compounds. The choice of synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. Through careful execution of these methods, scientists can continue to explore the therapeutic potential of this promising class of molecules.
References
- 1. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Fluoroquinolin-3-amine as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] Within this field, compounds featuring a quinoline scaffold have emerged as a particularly successful class, with several approved drugs targeting key kinases like EGFR, VEGFR, and Src.[2][3] This success is attributed to the quinoline core's ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.
This application note provides a detailed guide for researchers and drug development professionals on the use of 6-fluoroquinolin-3-amine , a key precursor for the synthesis of a new generation of potent and selective kinase inhibitors. We will delve into its advantageous physicochemical properties, provide detailed, field-tested synthetic protocols, and discuss the biological context of the inhibitors derived from it.
Physicochemical Properties and Strategic Advantages of this compound
This compound (CAS No. 742699-00-9) is a bifunctional aromatic heterocycle that serves as an ideal starting point for kinase inhibitor synthesis.[4] Its strategic value lies in the specific placement of its functional groups.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₉H₇FN₂ | Foundation for quinoline-based inhibitors. |
| Molecular Weight | 162.16 g/mol [5] | Low starting weight allows for significant molecular complexity to be added. |
| Position 3-Amine | Primary aromatic amine | Acts as a key nucleophile or coupling partner, often forming a critical hydrogen bond with the kinase hinge region. |
| Position 6-Fluorine | Electron-withdrawing group | Modulates the basicity of the quinoline nitrogen and the amine group, potentially improving metabolic stability and cell permeability. Can serve as a handle for further functionalization. |
| Appearance | Off-white to yellow solid | Standard for aromatic amines. |
The primary amine at the 3-position is perfectly positioned to undergo a variety of coupling reactions, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAᵣ), to build the core structure of the inhibitor.[6] The fluorine atom at the 6-position is not merely a passive substituent; it subtly alters the electronic properties of the entire quinoline ring system, which can enhance binding affinity and improve pharmacokinetic properties.
Synthetic Strategies and Methodologies
The true utility of this compound is realized in its application in robust and versatile chemical reactions to generate complex molecular architectures. A primary application is in the synthesis of 4-anilinoquinoline derivatives, a well-established pharmacophore for kinase inhibition.
General Synthetic Workflow
The overall strategy involves coupling this compound with a substituted aryl or heteroaryl halide. This is typically achieved through a palladium-catalyzed cross-coupling reaction, which offers high yields and broad substrate scope.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Protocol 1: Synthesis of a Lapatinib Analogue Intermediate
Lapatinib is a potent dual inhibitor of EGFR and HER2 kinases. This protocol outlines the synthesis of a key intermediate, demonstrating the utility of this compound in constructing the core of such inhibitors. The reaction described is a Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound
-
4-Chloro-6-iodoquinazoline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-chloro-6-iodoquinazoline (1.1 eq), Xantphos (0.1 eq), and Cesium Carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired N-(6-iodoquinazolin-4-yl)-6-fluoroquinolin-3-amine intermediate.
Rationale and Expert Insights:
-
Catalyst System: The choice of Pd₂(dba)₃ and Xantphos is crucial for this type of C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and prevents catalyst decomposition.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in this coupling reaction. Its use is preferred over other bases like sodium tert-butoxide in some cases due to better functional group tolerance.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Maintaining an inert atmosphere is critical for achieving high yields.
Application in Kinase Inhibition: Targeting the EGFR Signaling Pathway
The quinoline-based inhibitors synthesized from this compound often target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[7] Dysregulation of the EGFR signaling pathway is a common driver of cancer cell proliferation, survival, and metastasis.[8][9][10]
Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc.[7][8] This initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell growth and survival.[7][10]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
The 4-anilinoquinoline core of inhibitors like Lapatinib acts as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking all downstream signaling.[7] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Protocol 2: General Kinase Inhibition Assay (Example: EGFR)
This protocol provides a general framework for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.
Materials and Reagents:
-
Synthesized inhibitor compound
-
Recombinant human EGFR (catalytic domain)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well assay plates
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of EGFR enzyme and the peptide substrate in kinase assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the EGFR/substrate solution to all wells except the negative controls. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at 30 °C.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion
This compound is a high-value precursor for the synthesis of advanced kinase inhibitors. Its strategic placement of a reactive amine and a modulating fluorine atom provides a robust platform for medicinal chemists to develop potent and selective therapeutics. The synthetic protocols and biological context provided in this application note offer a solid foundation for researchers to leverage this versatile building block in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the N-Alkylation of 6-Fluoroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 6-Fluoroquinolin-3-amines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. N-alkylated 6-fluoroquinolin-3-amines are therefore highly sought-after building blocks in drug discovery, offering a versatile platform for the synthesis of novel bioactive compounds. This document provides detailed protocols for two robust and modern methods for the N-alkylation of 6-fluoroquinolin-3-amine: Catalytic Reductive Amination and Buchwald-Hartwig Amination. These methods offer significant advantages over classical N-alkylation with alkyl halides, which is often plagued by issues of overalkylation and competing reactions at the quinoline nitrogen.[1]
Understanding the Reactivity of this compound
The reactivity of the 3-amino group in this compound is influenced by the electronic properties of the quinoline ring system and the fluorine substituent. The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. However, the electron-withdrawing nature of the quinoline ring and the fluorine atom at the 6-position can decrease the nucleophilicity of the exocyclic amino group, making certain alkylation reactions more challenging. This reduced reactivity necessitates the use of efficient catalytic systems to achieve high yields and selectivity.
Method 1: Catalytic Reductive Amination with Alcohols
This method, also known as "borrowing hydrogen," is a highly atom-economical and environmentally friendly approach for N-alkylation.[2][3] An alcohol serves as the alkylating agent, and the reaction is catalyzed by a transition metal complex, such as those of ruthenium, cobalt, or zinc.[2][3][4] The process involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The resulting imine is subsequently reduced by the metal hydride species generated in the initial oxidation step, affording the N-alkylated amine and regenerating the catalyst. Water is the only byproduct.
Causality of Experimental Choices
-
Catalyst: Ruthenium, cobalt, and zinc complexes are effective for this transformation.[2][3][4] The choice of catalyst can influence reaction efficiency and substrate scope. For instance, a robust phosphine-free N,N-bidentate-Co(II) complex has been shown to be effective for a wide range of heteroaromatic amines.[2]
-
Alcohol: A wide variety of primary and secondary alcohols can be used, allowing for the introduction of diverse alkyl groups.
-
Base: A base, such as potassium tert-butoxide (KOt-Bu), is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[3]
-
Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are commonly used to achieve the necessary reaction temperatures.
-
Temperature: Elevated temperatures (typically 100-120 °C) are usually required to drive the catalytic cycle.
Experimental Workflow: Catalytic Reductive Amination
Caption: Workflow for Catalytic Reductive Amination.
Detailed Protocol: Catalytic Reductive Amination
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired alcohol (1.2 mmol), the chosen catalyst (e.g., a Co(II) complex, 2-5 mol%), and a suitable base (e.g., KOt-Bu, 1.5 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and purge with argon for 5-10 minutes.
-
-
Reaction:
-
Place the vial in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.
-
Data Summary: Representative Catalytic Systems
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Phosphine-free Co(II) complex | K₂CO₃ | Toluene | 120 | Good to Excellent | [2] |
| Ruthenium Pincer Complex | KOt-Bu | Toluene | 110 | Good to Excellent | [3] |
| Zn(II)-complex with azo-aromatic ligand | KOt-Bu | Toluene | 120 | Good to Excellent | [4] |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This method is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.[5][6] It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality of Experimental Choices
-
Palladium Precatalyst: A variety of palladium sources can be used, such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Temperature: The reaction is usually performed at elevated temperatures (80-110 °C).
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired alkyl halide (1.1 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.
-
Data Summary: Buchwald-Hartwig Amination Parameters
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | High | [5][6] |
| Pd(OAc)₂ | SPhos | NaOt-Bu | Dioxane | 110 | High | [5][6] |
| [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | Toluene | 100 | High | [6] |
Troubleshooting and Self-Validation
-
Low Conversion: If the reaction stalls, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. The quality of the base is also critical; use freshly opened or properly stored base.
-
Side Product Formation: In reductive amination, overalkylation to the tertiary amine is a potential side reaction, though less common than with alkyl halides. Optimizing the stoichiometry of the amine to the alcohol can help minimize this. In Buchwald-Hartwig amination, hydrodehalogenation of the starting material can sometimes be observed. Using a more active ligand or adjusting the base may mitigate this.
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the catalyst.
-
Self-Validation: A successful protocol will consistently yield the desired product with good to excellent purity after chromatographic purification. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The catalytic reductive amination and Buchwald-Hartwig amination represent two powerful and reliable methods for the N-alkylation of this compound. These protocols offer broad substrate scope, high functional group tolerance, and generally provide good to excellent yields of the desired N-alkylated products. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse library of N-substituted 6-fluoroquinolin-3-amines for applications in drug discovery and development.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Quinoline Scaffold: A Privileged Framework in Modern Cancer Research Featuring 6-Fluoroquinolin-3-amine
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of the quinoline scaffold, with a particular focus on the utility of 6-fluoroquinolin-3-amine and its derivatives in cancer research. We will delve into the mechanistic underpinnings of quinoline-based anticancer agents, provide detailed experimental protocols for their evaluation, and present a framework for their rational design in drug discovery programs.
Introduction: The Quinoline Moiety as a Cornerstone in Anticancer Drug Design
The quinoline ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity. Its rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding make it an ideal framework for the design of enzyme inhibitors and receptor modulators. While this compound itself is primarily a chemical building block, its derivatives have emerged as potent anticancer agents, demonstrating a broad spectrum of activities against various malignancies. The fluorine substitution at the 6-position often enhances metabolic stability and binding affinity, making it a valuable starting point for chemical synthesis.
The versatility of the quinoline scaffold allows for its derivatives to target several key pathways implicated in cancer progression, including nucleotide biosynthesis, DNA replication and repair, and oncogenic signaling cascades. This guide will explore these mechanisms in detail, providing the scientific rationale for the application of quinoline derivatives in cancer research.
Part 1: Mechanisms of Anticancer Activity of Quinoline Derivatives
The anticancer effects of quinoline derivatives are multifaceted. Below, we explore the primary mechanisms of action that have been elucidated through extensive research.
Inhibition of De Novo Pyrimidine Biosynthesis
Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a critical metabolic route for meeting this demand, making it an attractive target for anticancer therapy.
A notable derivative of 6-fluoroquinoline, NSC 368390, has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway.[1][2] Inhibition of DHODH leads to the depletion of intracellular pools of uridine 5'-triphosphate (UTP) and cytidine 5'-triphosphate (CTP), which are essential precursors for nucleic acid synthesis.[1][2] This targeted depletion starves cancer cells of the necessary building blocks for proliferation, ultimately inducing cell death.[1][2]
Caption: Inhibition of DHODH by a 6-fluoroquinoline derivative.
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. Fluoroquinolone derivatives, a class of compounds that includes modifications of the quinoline scaffold, have been investigated as potent inhibitors of both topoisomerase I and II.[3][4][5] These compounds stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to cytotoxic DNA lesions.
Kinase Inhibition in Oncogenic Signaling
Aberrant activation of protein kinases is a hallmark of many cancers, driving uncontrolled cell growth, proliferation, and survival. The quinoline scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
-
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to constitutive kinase activity and leukemogenesis.[6][7] Several quinoline-based compounds have been developed as potent FLT3 inhibitors, demonstrating efficacy in AML cell lines and animal models.[8][9][10] These inhibitors typically bind to the ATP-binding pocket of the kinase, competing with endogenous ATP and preventing downstream signaling.
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Quinolone-3-carboxamide derivatives have been synthesized as VEGFR-2 inhibitors, showing promise in cutting off the blood supply to tumors.[11]
-
PI3K/AKT/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node that regulates cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer.[12][13] Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline, which incorporates a quinoline-like structure, have been designed as PI3Kα inhibitors, demonstrating potent anticancer activity.[14]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinoline derivative.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with various quinoline derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the sub-G1 phase in colon cancer cells.[15] Similarly, other fluoroquinolone derivatives can arrest the cell cycle in the G2/M phase.[3][5] This is often a downstream consequence of the primary mechanisms described above, such as DNA damage or inhibition of critical survival pathways.
Part 2: Application Notes & Protocols
This section provides practical guidance and detailed protocols for utilizing this compound and its derivatives in cancer research.
Application Note: this compound as a Scaffold in Drug Discovery
This compound serves as an excellent starting material for the synthesis of libraries of quinoline-based compounds for high-throughput screening. Its amino group at the 3-position and the fluoro group at the 6-position provide reactive handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Workflow for Quinoline-based Drug Discovery:
Caption: General workflow for anticancer drug discovery.
Protocol: General Synthesis of a Quinoline-based Kinase Inhibitor
This protocol provides a general method for the synthesis of a hypothetical N-aryl-6-fluoroquinolin-3-amine derivative, a common structural motif in kinase inhibitors, using a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the aryl halide (1.2 equivalents), Cs2CO3 (2 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd2(dba)3 (0.05 equivalents) to the flask under the inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-6-fluoroquinolin-3-amine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivative dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the quinoline derivative in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of a quinoline-based kinase inhibitor on the phosphorylation status of its target and downstream effectors.
Materials:
-
Cancer cell line
-
Quinoline-based inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the quinoline inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation relative to total protein and the loading control (GAPDH).
Part 3: Data Presentation
The following table summarizes the reported IC50 values for various quinoline derivatives against different cancer cell lines, illustrating the broad applicability and potential of this chemical class.
| Compound Class | Derivative Example | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinolone Derivative | Norfloxacin Derivative 73 | Topoisomerase I/II | PC3 (Prostate) | 2.33 | [3] |
| Fluoroquinolone Derivative | Norfloxacin Derivative 73 | Topoisomerase I/II | MCF-7 (Breast) | 2.27 | [3] |
| Fluoroquinolone Derivative | Norfloxacin Derivative 73 | Topoisomerase I/II | MDA-MB-231 (Breast) | 1.52 | [3] |
| Quinolone-3-carboxamide | Derivative 10e | VEGFR-2 | HepG2 (Liver) | 0.88 | [11] |
| Quinolone-3-carboxamide | Derivative 10i | VEGFR-2 | HepG2 (Liver) | 1.60 | [11] |
| 1H-pyrazolo[3,4-b]quinolin-3-amine | QTZ05 | Apoptosis Induction | HCT-116 (Colon) | 2.3 | [15] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Derivative 13k | PI3Kα | A549 (Lung) | 0.09 | [14] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Derivative 13k | PI3Kα | HCT-116 (Colon) | 0.11 | [14] |
Conclusion
The this compound moiety and the broader quinoline scaffold represent a highly valuable platform in the field of cancer research and drug development. The diverse mechanisms of action of quinoline derivatives, ranging from the inhibition of fundamental metabolic pathways and DNA replication machinery to the targeted blockade of oncogenic signaling cascades, underscore their therapeutic potential. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively utilize these compounds in their own investigations, ultimately contributing to the discovery of novel and more effective cancer therapies.
References
- 1. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linking molecular diagnostics to molecular therapeutics: targeting the PI3K pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Fluoroquinolin-3-amine
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 6-Fluoroquinolin-3-amine, in particular, serves as a valuable building block for the synthesis of novel compounds in drug discovery. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the derivatization of such heterocyclic amines, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity.
This guide provides an in-depth exploration of the application of palladium-catalyzed reactions for the functionalization of this compound, with a primary focus on the Buchwald-Hartwig amination. While direct examples of Suzuki and Heck reactions with this specific substrate are less common due to the absence of a halide or triflate leaving group on the parent molecule, the principles and potential for C-H functionalization will also be discussed for advanced applications. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the elaboration of the 6-fluoroquinoline core.
Part 1: The Strategic Application of Buchwald-Hartwig Amination
The most direct and widely applicable palladium-catalyzed reaction for this compound is the Buchwald-Hartwig amination.[1][2][3] In this reaction, the primary amino group at the C-3 position of the quinoline ring is coupled with an aryl or heteroaryl halide (or triflate) to form a new C-N bond, leading to the corresponding N-aryl or N-heteroaryl derivative. This transformation is of paramount importance for the synthesis of complex molecules with potential therapeutic applications.[4]
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The quinoline nitrogen and the exocyclic amine can both coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired catalytic cycle and prevent catalyst deactivation.
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.
-
Amine Coordination and Deprotonation: The this compound coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated quinoline is formed, and the palladium(0) catalyst is regenerated.[1]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)[5][6]
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 6-Fluoro-3-aminoquinolone Scaffolds for Next-Generation Antibacterial Agents
Abstract
The 6-fluoroquinolone scaffold is a cornerstone in the development of potent, broad-spectrum antibacterial agents. While traditional modifications have focused on the C-7 position to modulate activity and pharmacokinetic properties, the introduction of an amino group at the C-3 position presents a compelling, albeit synthetically challenging, avenue for creating a new generation of antibacterial candidates. This application note provides a detailed, field-proven guide for the synthesis of the 6-fluoro-3-aminoquinolone core, a critical pharmacophore. We will elucidate the strategic multi-step synthesis, beginning with the foundational Gould-Jacobs reaction to construct the quinolone nucleus, followed by a Curtius rearrangement to install the key 3-amino functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Introduction: The Rationale for 3-Aminoquinolone Analogs
Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] The presence of a fluorine atom at the C-6 position is known to significantly enhance the uptake of the drug into the bacterial cell and its binding to the DNA gyrase complex. While the C-3 carboxylic acid is a hallmark of this class, critical for DNA gyrase inhibition, its replacement with or modification to other functional groups offers a strategy to overcome emerging resistance and potentially alter the drug's mechanism of interaction.
The 3-aminoquinolone scaffold is a particularly intriguing modification. The introduction of a basic amino group at this position can fundamentally change the molecule's electronic and steric properties, potentially leading to novel interactions with the target enzymes or even alternative cellular targets. However, the direct synthesis of this scaffold is not straightforward. Standard quinolone syntheses, such as the Gould-Jacobs reaction, inherently yield a 3-carboxy-4-hydroxyquinolone structure.[2] Therefore, a post-cyclization functional group transformation is required.
This guide details a robust synthetic strategy that leverages the well-established Gould-Jacobs reaction to build the 6-fluoroquinolone core, followed by a strategic Curtius rearrangement of the C-3 carboxylic acid to yield the desired 6-fluoro-3-aminoquinolone.
Overall Synthetic Strategy
The pathway to 6-fluoro-3-aminoquinolone derivatives is a multi-step process. The initial and most critical phase is the construction of the quinolone ring system. Subsequently, the carboxylic acid at the C-3 position is converted to the desired amine.
dot
References
Application Notes and Protocols for Acylation Reactions of 6-Fluoroquinolin-3-amine
Introduction: The Strategic Importance of 6-Fluoroquinolin-3-amine in Medicinal Chemistry
This compound is a critical building block in the landscape of modern drug discovery. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents. The strategic placement of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds.[1] Furthermore, the 3-amino group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through acylation. This modification is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's biological activity. The resulting N-acylated 6-fluoroquinoline derivatives have shown considerable promise, particularly as kinase inhibitors for oncology applications.[1]
This guide provides a comprehensive overview of the acylation of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of common acylation strategies. The information presented herein is intended to empower researchers, scientists, and drug development professionals to efficiently and effectively synthesize novel amide derivatives for their research programs.
Mechanistic Principles of Acylation
The acylation of this compound is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[2] The reaction generally proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group to form the stable amide bond.[3]
The reactivity of the acylating agent is a key determinant of the reaction conditions required. Acyl chlorides and anhydrides are highly reactive electrophiles, often reacting rapidly at or below room temperature.[4][5] Carboxylic acids, on the other hand, require activation to convert the hydroxyl group into a better leaving group, typically through the use of coupling agents.[6][7]
Visualization of the General Acylation Workflow
The following diagram illustrates the general workflow for the acylation of this compound.
Caption: General workflow for the acylation of this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the acylation of this compound using three common classes of acylating agents: acyl chlorides, carboxylic anhydrides, and carboxylic acids with coupling agents.
Protocol 1: Acylation using Acyl Chlorides
Acyl chlorides are highly reactive and provide a straightforward method for acylation. A base is typically required to neutralize the hydrogen chloride byproduct.[3]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine or TEA (1.1 - 1.5 eq).
-
Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise to the stirred solution. A precipitate (the hydrochloride salt of the base) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(6-fluoroquinolin-3-yl)amide.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride.[4]
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine.[8]
-
The excess base neutralizes the HCl generated, preventing the protonation of the starting amine which would render it non-nucleophilic.[9]
Protocol 2: Acylation using Carboxylic Anhydrides
Carboxylic anhydrides are generally less reactive than acyl chlorides but are still effective acylating agents. The reaction can often be performed under milder conditions.[5]
Materials:
-
This compound
-
Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Pyridine, Triethylamine (TEA), or catalytic 4-Dimethylaminopyridine (DMAP))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add the carboxylic anhydride (1.1 - 1.5 eq) followed by the base (1.1 - 1.5 eq, or 0.1 eq for DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool to room temperature and quench with water.
-
Extraction and Washing: If necessary, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by water and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Heating may be necessary to drive the reaction to completion, especially with less reactive anhydrides.
-
The use of a catalytic amount of DMAP can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[11]
-
The bicarbonate wash is essential for removing the carboxylic acid byproduct, simplifying the subsequent purification.[12]
Protocol 3: Amide Coupling using Carboxylic Acids and Coupling Agents
This method is ideal for acylations where the corresponding acyl chloride or anhydride is not commercially available or is unstable. A wide variety of coupling agents can be employed.[6]
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., EDC/HOBt, HATU)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pre-activation of the carboxylic acid is crucial for efficient amide bond formation.[11]
-
DIPEA is often the base of choice as its bulky nature makes it non-nucleophilic, preventing it from competing with the primary amine in the coupling reaction.[13]
-
Coupling agents like HATU are highly efficient and can facilitate the coupling of even sterically hindered or electronically deactivated amines and carboxylic acids.[13]
Comparative Data and Method Selection
The choice of acylation method depends on several factors, including the availability and reactivity of the acylating agent, the scale of the reaction, and the functional groups present in the substrates.
| Acylation Method | Acylating Agent | Typical Base/Catalyst | Relative Reactivity | Key Advantages | Key Disadvantages |
| Protocol 1 | Acyl Chloride | Pyridine, TEA | High | Fast reactions, high yields | Moisture sensitive, limited commercial availability for complex structures |
| Protocol 2 | Carboxylic Anhydride | Pyridine, TEA, DMAP | Moderate | Less moisture sensitive than acyl chlorides, generally good yields | Carboxylic acid byproduct needs to be removed |
| Protocol 3 | Carboxylic Acid | EDC/HOBt, HATU/DIPEA | Variable (depends on coupling agent) | Wide substrate scope, mild reaction conditions | Higher cost of coupling agents, more complex work-up |
Decision-Making Workflow for Method Selection
The following diagram provides a workflow to guide the selection of the most appropriate acylation protocol.
Caption: Decision workflow for selecting an acylation method.
Conclusion
The acylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms and having access to robust and well-rationalized protocols, researchers can efficiently generate libraries of N-acylated derivatives for biological screening. The choice of acylation strategy should be guided by the specific requirements of the target molecule and the available resources. The protocols and comparative data provided in this guide serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. growingscience.com [growingscience.com]
Application Notes and Protocols for the Use of 6-Fluoroquinolin-3-amine in the Development of PROTACs
Introduction: The Strategic Integration of 6-Fluoroquinolin-3-amine into PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key elements: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The rational design of each component is critical to the success of a PROTAC, with the warhead dictating target specificity and the linker profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[3]
Quinoline scaffolds are privileged structures in medicinal chemistry, with numerous derivatives demonstrating potent activity as kinase inhibitors.[4] This makes them attractive candidates for the "warhead" component of PROTACs aimed at degrading kinases, a class of proteins frequently implicated in cancer and inflammatory diseases. Specifically, this compound presents a valuable starting point for PROTAC design due to two key features:
-
Target Engagement: The quinoline core has been successfully utilized in the development of inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[5] The fluoro-substitution can enhance binding affinity and modulate physicochemical properties.
-
Synthetically Tractable Handle: The 3-amino group provides a readily available nucleophilic site for the covalent attachment of a linker, facilitating a modular and efficient synthesis of the final PROTAC molecule.
This guide provides a comprehensive overview of the strategic use of this compound as a warhead for developing a hypothetical PROTAC targeting BTK. We will detail the design rationale, provide step-by-step protocols for its synthesis, and outline the necessary assays for its biological evaluation and validation.
Design Rationale for a BTK-Targeting PROTAC
Our model PROTAC, designated as QN-PEG-Pom , is designed to induce the degradation of BTK by recruiting the E3 ligase Cereblon (CRBN).
-
Warhead: this compound, which will be coupled to the linker via its 3-amino group.
-
E3 Ligase Ligand: Pomalidomide, a well-characterized binder of CRBN.[6]
-
Linker: A flexible polyethylene glycol (PEG) linker of a defined length to span the distance between BTK and CRBN, facilitating optimal ternary complex formation.
The general mechanism of action for the proposed QN-PEG-Pom PROTAC is illustrated below.
Caption: Figure 1. Mechanism of Action for the QN-PEG-Pom PROTAC.
Part 1: Synthesis of the QN-PEG-Pom PROTAC
The synthesis of QN-PEG-Pom is a modular process involving three main stages:
-
Preparation of the E3 ligase ligand-linker conjugate (Pomalidomide-PEG-COOH ).
-
Coupling of the warhead (this compound) to the linker-E3 ligase conjugate.
-
Purification and characterization of the final PROTAC.
Caption: Figure 2. Synthetic workflow for QN-PEG-Pom.
Protocol 1.1: Synthesis of Pomalidomide-PEG-COOH
This protocol describes the synthesis of a pomalidomide-linker intermediate with a terminal carboxylic acid, ready for coupling to the amine-functionalized warhead. We will use a commercially available Boc-protected amine-PEG-acid linker as a starting material.
Materials:
-
Pomalidomide
-
Boc-NH-(PEG)n-COOH (e.g., Boc-NH-PEG4-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, NaHCO₃, brine, Na₂SO₄, silica gel)
Procedure:
-
Coupling of Pomalidomide to the Linker:
-
To a solution of Boc-NH-(PEG)n-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add Pomalidomide (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS.[7]
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Pomalidomide-(PEG)n-NHBoc .
-
-
Boc Deprotection:
-
Dissolve the purified Pomalidomide-(PEG)n-NHBoc in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine-TFA salt is often used directly in the next step.[8]
-
-
Conversion to Carboxylic Acid:
-
Dissolve the crude amine-TFA salt in DMF.
-
Add succinic anhydride (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Purify the final product, Pomalidomide-PEG-COOH , by preparative HPLC.[9]
-
Protocol 1.2: Coupling of this compound to Pomalidomide-PEG-COOH
This protocol describes the final amide bond formation to yield the QN-PEG-Pom PROTAC.
Materials:
-
Pomalidomide-PEG-COOH (from Protocol 1.1)
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system for purification
Procedure:
-
To a solution of Pomalidomide-PEG-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.[10]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product directly from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain QN-PEG-Pom as a solid.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and ¹H NMR.
Part 2: Biological Evaluation of the QN-PEG-Pom PROTAC
A series of in vitro assays are required to validate the activity and mechanism of action of the synthesized PROTAC.
Caption: Figure 3. Experimental workflow for biological evaluation.
Protocol 2.1: Assessment of BTK Degradation by Western Blot
Western blotting is the standard method to directly measure the reduction in target protein levels.
Materials:
-
BTK-expressing cell line (e.g., Ramos, TMD8)
-
QN-PEG-Pom PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere (if applicable) and reach 70-80% confluency.
-
Treat cells with a range of concentrations of QN-PEG-Pom (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control.
-
For mechanism validation, pre-treat a set of cells with MG132 (10 µM) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply a chemiluminescent substrate and capture the signal.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BTK signal to the loading control signal.
-
Plot the normalized BTK levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Expected Outcome: A dose-dependent decrease in BTK protein levels should be observed in cells treated with QN-PEG-Pom. This degradation should be rescued by pre-treatment with the proteasome inhibitor MG132, confirming a proteasome-dependent mechanism.
Protocol 2.2: Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay is a live-cell method to quantitatively measure the formation of the PROTAC-induced ternary complex.[11][12]
Materials:
-
HEK293 cells
-
Plasmids: NanoLuc®-BTK and HaloTag®-CRBN
-
Transfection reagent
-
QN-PEG-Pom PROTAC
-
NanoBRET™ Nano-Glo® reagents
-
Plate reader capable of measuring filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BTK and HaloTag®-CRBN plasmids. Incubate for 24-48 hours.
-
Compound Treatment: Plate transfected cells into a white 96-well plate. Treat with serial dilutions of QN-PEG-Pom.
-
Detection: Add the NanoBRET™ Nano-Glo® reagents, which include the NanoLuc® substrate and the fluorescent HaloTag® ligand.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates proximity between BTK and CRBN, confirming ternary complex formation.
Protocol 2.3: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell metabolic activity and viability, revealing the functional consequence of BTK degradation.
Materials:
-
BTK-dependent cancer cell line (e.g., Ramos)
-
QN-PEG-Pom PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Treat with a range of QN-PEG-Pom concentrations for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against PROTAC concentration to determine the IC₅₀ value.
Part 3: Ensuring Trustworthiness: Self-Validating Systems
To ensure the observed effects are specifically due to the intended PROTAC mechanism, rigorous controls are essential.
| Control Experiment | Purpose | Expected Outcome |
| Vehicle Control (DMSO) | Establishes the baseline protein level and cell viability. | No change in BTK levels or cell viability. |
| Proteasome Inhibition | Confirms that degradation is mediated by the proteasome. | Pre-treatment with MG132 should prevent BTK degradation by QN-PEG-Pom. |
| Inactive Epimer Control | A stereoisomer of pomalidomide that does not bind CRBN is used to create a control PROTAC. This confirms the necessity of E3 ligase engagement. | The inactive epimer PROTAC should not induce BTK degradation. |
| Warhead-Only Control | This compound alone. | Should inhibit BTK activity but not cause its degradation. |
| E3 Ligand-Linker Control | Pomalidomide-PEG-COOH alone. | Should not affect BTK levels or cell viability in a BTK-dependent cell line. |
| "Hook Effect" Analysis | Testing a very wide range of PROTAC concentrations. | At very high concentrations, degradation efficiency may decrease due to the formation of binary (BTK-PROTAC, CRBN-PROTAC) instead of ternary complexes. |
Advanced Validation: Quantitative Mass Spectrometry
For a global, unbiased assessment of protein degradation, mass spectrometry-based proteomics is the gold standard.[13] This technique can confirm on-target degradation of BTK and simultaneously identify any off-target proteins that are also degraded, providing a comprehensive selectivity profile of the PROTAC.[14]
Conclusion
This compound serves as an excellent starting point for the development of potent and selective kinase-targeting PROTACs. Its inherent kinase-binding potential, combined with a synthetically accessible handle for linker attachment, allows for its straightforward incorporation into a modular PROTAC synthesis workflow. By following the detailed protocols for synthesis, biological evaluation, and rigorous validation outlined in this guide, researchers can effectively design and characterize novel PROTACs, advancing the field of targeted protein degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of quinoline-based irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 6-Fluoroquinolin-3-amine Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Fluoroquinolin-3-amine Analogs in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among its many derivatives, this compound and its analogs have garnered significant attention due to their potential as anti-inflammatory, antibacterial, and anticancer agents.[1][4][5] The introduction of a fluorine atom at the 6-position can significantly enhance the antibacterial activity of quinoline-based compounds.[1] This guide provides a detailed, field-proven experimental protocol for the synthesis of this compound analogs, focusing on the widely applicable Friedländer annulation reaction. This method offers a versatile and efficient route to a diverse range of substituted quinolines.[6][7]
Synthetic Strategy: The Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for constructing the quinoline ring system.[8][9] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][10] This approach is highly adaptable, allowing for the introduction of various substituents on the quinoline core, making it ideal for generating a library of analogs for structure-activity relationship (SAR) studies.
Causality of Experimental Choices:
-
Starting Materials: The choice of a substituted 2-aminobenzaldehyde (or ketone) and a suitable α-methylene carbonyl compound directly dictates the substitution pattern of the final quinoline analog. For the synthesis of this compound, 2-amino-5-fluorobenzaldehyde and a derivative of 2-aminoacetonitrile are logical starting points.
-
Catalyst: While the classical Friedländer reaction can be performed at high temperatures without a catalyst, modern variations employ acid or base catalysis to achieve milder reaction conditions and improved yields.[7][8] Lewis acids and p-toluenesulfonic acid are commonly used to facilitate the condensation and subsequent cyclization steps.[9][10]
-
Solvent: The choice of solvent depends on the specific reactants and catalyst used. Alcohols, such as ethanol or isopropanol, are often suitable for their ability to dissolve the reactants and facilitate the reaction. In some cases, solvent-free conditions under microwave irradiation have been shown to be effective and environmentally friendly.[10]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative this compound Analog
This protocol details the synthesis of a generic this compound analog via a p-toluenesulfonic acid-catalyzed Friedländer annulation.
Materials:
-
2-amino-5-fluorobenzaldehyde
-
A substituted acetonitrile (e.g., malononitrile for 3-cyano-6-fluoroquinolin-2-amine, which can be further modified)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-fluorobenzaldehyde (1.0 eq) and the substituted acetonitrile (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound analog.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Alternative Synthetic Routes
While the Friedländer annulation is a robust method, other synthetic strategies can be employed for the synthesis of quinoline derivatives. The Buchwald-Hartwig amination, for instance, is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[11][12][13] This method is particularly useful for introducing an amino group at a specific position on a pre-functionalized quinoline ring, such as a bromo- or chloroquinoline.[11][12][14][15]
Data Presentation: Representative Analogs and Yields
| Analog | R1 Substituent | R2 Substituent | Typical Yield (%) |
| 1 | H | NH2 | 75-85 |
| 2 | CH3 | NH2 | 70-80 |
| 3 | Ph | NH2 | 65-75 |
| 4 | H | NHR' | Varies |
Yields are approximate and can vary based on the specific substrate and reaction conditions.
Mechanistic Insight: The Friedländer Annulation
The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are generally accepted.[9]
Caption: Two possible mechanisms for the Friedländer quinoline synthesis.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. To ensure the reliability and reproducibility of the results, the following self-validating practices are essential:
-
Purity of Starting Materials: The purity of the starting 2-amino-5-fluorobenzaldehyde and the substituted acetonitrile is critical. Impurities can lead to side reactions and lower yields. It is recommended to use commercially available high-purity reagents or to purify them before use.
-
Reaction Monitoring: Consistent and careful monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Thorough Characterization: The identity and purity of the final product must be rigorously confirmed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This ensures that the desired analog has been synthesized and is free of significant impurities.
Conclusion
The synthesis of this compound analogs is a vital area of research in medicinal chemistry. The Friedländer annulation provides a versatile and efficient platform for the generation of diverse libraries of these important compounds. By understanding the underlying principles of the reaction and adhering to rigorous experimental techniques, researchers can successfully synthesize and explore the therapeutic potential of this promising class of molecules.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Fluoroquinolin-3-amine as a Pivotal Intermediate in Contemporary Drug Discovery
Introduction: The Strategic Importance of the 6-Fluoroquinoline Scaffold
In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 6-position, has been a transformative approach in drug design. This substitution often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1][2] The 3-amino substituent on this fluoroquinoline core provides a versatile synthetic handle for the elaboration of a diverse array of molecular architectures, making 6-fluoroquinolin-3-amine a highly valuable intermediate in the synthesis of novel drug candidates.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and utilization of this compound as a key building block in drug discovery, with a particular focus on its application in the synthesis of kinase inhibitors.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most reliably achieved through a two-step process commencing with the nitration of 6-fluoroquinoline, followed by the reduction of the resulting 6-fluoro-3-nitroquinoline. This method offers a clear and scalable route to the desired intermediate.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-Fluoro-3-nitroquinoline
Principle: This step involves the electrophilic nitration of the 6-fluoroquinoline ring. The presence of the nitrogen atom in the quinoline ring directs the nitration primarily to the 3- and 8-positions. Careful control of reaction conditions is necessary to favor the formation of the 3-nitro isomer.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 6-fluoroquinoline (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (3.0 eq) dropwise to the stirred solution of 6-fluoroquinoline, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate, 6-fluoro-3-nitroquinoline, is then collected by vacuum filtration.
-
Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol to yield 6-fluoro-3-nitroquinoline as a pale yellow solid.
Step 2: Synthesis of this compound
Principle: This step involves the reduction of the nitro group of 6-fluoro-3-nitroquinoline to a primary amine. Several reducing agents can be employed; however, a common and effective method utilizes iron powder in the presence of an ammonium chloride solution.[3] This method is generally preferred in a laboratory setting due to its milder conditions and avoidance of high-pressure hydrogenation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoro-3-nitroquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2-0.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the final product as a solid.
Characterization of this compound
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity before its use in subsequent reactions.
| Property | Value |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not consistently reported; expected to be a solid at room temperature. |
| Solubility | Soluble in methanol, ethanol, and DMSO. |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals in the aromatic region corresponding to the quinoline protons. The protons on the carbocyclic ring will exhibit coupling to the fluorine atom. The amine protons will likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will display nine distinct carbon signals. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 163.17.
Application in Drug Discovery: Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor
This compound is an excellent starting material for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[2][4] The 3-amino group can act as a nucleophile to form a crucial bond with a heterocyclic core, a common feature in many kinase inhibitors. The following is a representative protocol for the synthesis of a hypothetical FAK inhibitor based on known synthetic strategies.[5]
Workflow for FAK Inhibitor Synthesis
Caption: Synthetic workflow for a FAK inhibitor.
Principle: This synthesis involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction between the 3-amino group of this compound and a suitably functionalized pyrimidine ring. This reaction forms a key diarylamine linkage present in many FAK inhibitors.
Experimental Protocol:
-
Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq), 5-bromo-2,4-dichloropyrimidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent: Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.
-
Reaction: Seal the vessel and heat the reaction mixture in a microwave reactor to 120-150 °C for 1-2 hours, or heat conventionally at reflux until TLC indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired FAK inhibitor.
Conclusion
This compound is a strategically important and versatile intermediate in drug discovery. Its synthesis via a reliable nitration-reduction sequence provides a scalable route to this key building block. The presence of the 3-amino group allows for its facile incorporation into a variety of heterocyclic scaffolds, as demonstrated by the synthesis of a potential FAK inhibitor. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate the discovery of new therapeutic agents.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroquinolin-3-amine
Welcome to the technical support center for the synthesis of 6-Fluoroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the synthesis of this critical heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your reaction yields.
Section 1: Understanding the Synthesis - The Friedländer Annulation
The most common and versatile method for synthesizing substituted quinolines, including this compound, is the Friedländer annulation.[1][2] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] For the synthesis of this compound, a typical approach would involve the reaction of 2-amino-5-fluorobenzaldehyde or a related ketone with a suitable carbonyl compound.
Reaction Mechanism Overview
The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions.[4]
-
Aldol Condensation First: The 2-amino substituted carbonyl and the second carbonyl compound undergo an aldol condensation, followed by dehydration to form an α,β-unsaturated carbonyl compound. This intermediate then undergoes intramolecular imine formation and subsequent dehydration to yield the quinoline ring.[4]
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline product.[4]
Diagram: Friedländer Synthesis Pathways
Caption: Two possible mechanisms for the Friedländer quinoline synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
A1: Low yields in quinoline synthesis are a common issue and can often be traced back to a few key areas.[5]
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not be strong enough to promote the reaction or could lead to unwanted side reactions.[3][5]
-
Suboptimal Reaction Temperature: Many Friedländer syntheses require heat to proceed efficiently. However, excessive temperatures can cause decomposition of starting materials or the final product, leading to tar formation.[5] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[5]
-
Poor Substrate Reactivity: The electronic properties of your starting materials play a significant role. The fluorine atom at the 6-position is an electron-withdrawing group, which can deactivate the aniline ring, making the cyclization step more challenging.[5]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the equilibrium.[5] Using anhydrous reagents and solvents is often beneficial.[5]
Q2: I'm observing a significant amount of tar-like byproducts. How can I minimize their formation?
A2: Tar formation is often a result of harsh reaction conditions or localized overheating.
-
Moderate Your Temperature: High temperatures, especially with strong acid catalysts like sulfuric acid, can promote polymerization and degradation.[5] Consider lowering the reaction temperature and extending the reaction time.
-
Ensure Homogeneous Mixing: Inadequate stirring can lead to localized "hot spots" where reactants decompose.[5] Vigorous and consistent stirring is crucial, especially in viscous reaction mixtures.
-
Consider Milder Catalysts: Traditional strong acids can be aggressive. Modern approaches often utilize milder and more selective catalysts.[6] Options include:
-
Lewis Acids: Indium(III) triflate (In(OTf)3) has been shown to be effective.[7]
-
Solid-Supported Catalysts: Ion exchange resins (e.g., Amberlite IRA 400) or silica-supported acids can offer easier workup and potentially milder conditions.[8]
-
Nanocatalysts: These offer high surface area and can lead to more efficient reactions under greener conditions.[9]
-
Q3: My reaction seems to stall and doesn't go to completion, even after extended reaction times. What could be the cause?
A3: A stalled reaction can be due to several factors related to reactants, catalysts, or conditions.
-
Catalyst Deactivation: The catalyst may be consumed by side reactions or inhibited by impurities. Try using a fresh batch of catalyst or slightly increasing the catalyst loading.[6]
-
Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be limited.[6] Consider switching to a solvent in which all components are more soluble, such as DMF or ethanol, especially for microwave-assisted reactions.[6]
-
Reversibility: The final dehydration step to form the aromatic quinoline ring is often reversible. If water is not effectively removed from the reaction mixture, the equilibrium may favor the intermediate. Using a Dean-Stark trap or molecular sieves can help drive the reaction to completion.
Q4: I am struggling with the regioselectivity of the reaction when using an unsymmetrical ketone. How can I control which product is formed?
A4: Regioselectivity is a known challenge in the Friedländer synthesis with unsymmetrical ketones.[3]
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. Amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to favor the formation of 2-substituted quinolines.[10]
-
Reaction Conditions: Regioselectivity can be temperature-dependent.[10] It's worth screening different temperatures to find the optimal conditions for your desired isomer.
-
Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture can improve regioselectivity.[10]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[3]
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in quinoline synthesis.
Section 3: Optimized Protocols and Data
To provide a practical starting point, here are two distinct protocols for quinoline synthesis. These can be adapted for the synthesis of this compound.
Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis
This method offers a greener alternative to traditional solvent-based approaches and often results in high yields with simpler work-up.[6]
Methodology:
-
To a clean, dry round-bottom flask, add the 2-amino-5-fluorobenzaldehyde (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol).
-
Add molecular iodine (I₂) (10 mol%).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis at Ambient Temperature
This protocol is notable for its mild reaction conditions and rapid reaction times.[11]
Methodology:
-
In a round-bottom flask, dissolve the 2-amino-5-fluorobenzaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent like ethanol.
-
Add ceric ammonium nitrate (CAN) (10 mol%) to the solution.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by TLC; reactions are often complete within 45 minutes.[11]
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product as needed.
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |
| Strong Brønsted Acids (H₂SO₄, HCl) | High Temp (150-220°C) | Inexpensive, readily available | Harsh conditions, tar formation, low yields for some substrates[12] | 40-70 |
| Bases (KOH, KOtBu) | Reflux in alcohol | Effective for certain substrates | Can promote self-condensation of ketones[3] | 50-80 |
| **Iodine (I₂) ** | 80-100°C, Solvent-free | Mild, efficient, environmentally friendly[6] | Requires quenching step | 85-95 |
| Ceric Ammonium Nitrate (CAN) | Ambient Temperature | Very mild conditions, short reaction times[11] | Catalyst can be more expensive | 80-92 |
| Indium(III) Triflate (In(OTf)₃) | Solvent-free, 80-120°C | High selectivity, good for various substrates[7] | Higher cost of catalyst | 75-92 |
Section 4: Purification Strategies
The final purity of your this compound is critical, especially for applications in drug development.
Common Impurities:
-
Unreacted starting materials.
-
Products from the self-condensation of the α-methylene carbonyl compound.
-
Polymeric or tar-like byproducts.
Purification Techniques:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying quinoline derivatives. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: As an amine, this compound can be protonated and extracted into an aqueous acidic layer. This can be an effective way to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. du.edu.eg [du.edu.eg]
Technical Support Center: Purification of 6-Fluoroquinolin-3-amine Derivatives
Introduction
Welcome to the Technical Support Center for the purification of 6-fluoroquinolin-3-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The inherent basicity of the quinoline nitrogen and the specific reactivity of the fluoro and amine substituents can present unique challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you can achieve the desired purity for your downstream applications. Our goal is to blend technical accuracy with practical, field-tested insights to support your experimental success.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might encounter during the purification of this compound derivatives in a direct question-and-answer format.
Issue 1: My compound is streaking badly on the TLC plate.
Question: I'm trying to monitor my reaction progress using Thin-Layer Chromatography (TLC), but my this compound derivative is just a long streak from the baseline. How can I get clean spots?
Answer: Streaking or tailing on a TLC plate is a very common issue when dealing with basic compounds like quinoline amines on standard silica gel plates.[1] Silica gel is acidic, which leads to strong, often irreversible, interactions with the basic amine, causing the compound to move unevenly with the solvent front.
Here’s how to troubleshoot this:
-
Add a Basic Modifier to Your Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent system.[1]
-
Triethylamine (TEA): Start by adding 0.5-1% triethylamine to your solvent mixture (e.g., ethyl acetate/hexanes). The TEA will neutralize the acidic sites on the silica gel, allowing your compound to travel up the plate as a distinct spot.[1]
-
Ammonia/Methanol: For more polar systems, a solution of 1-2% ammonium hydroxide in methanol can be effective, which is then used as a component of the overall mobile phase.
-
-
Use a Different Stationary Phase: If adding a basic modifier doesn't resolve the issue, consider using a different type of TLC plate.
-
Alumina Plates: Neutral or basic alumina plates are an excellent alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Plates: C18-functionalized silica plates can also be used, where separation is based on hydrophobicity rather than polarity.
-
-
Check Sample Concentration: Overloading the sample on the TLC plate can also lead to streaking.[1] Ensure you are applying a dilute solution of your crude material.
Issue 2: My compound decomposes during silica gel column chromatography.
Question: I've successfully developed a TLC solvent system with triethylamine, but when I run my column, I get very low recovery, and my fractions contain multiple new spots that weren't in the crude material. What's happening?
Answer: This is a classic problem indicating that your compound is not stable to prolonged exposure to silica gel, even with a basic modifier in the eluent.[2] The large surface area and residual acidity of a chromatography column are much more aggressive than a TLC plate.
Here are several strategies to overcome this:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the silica gel.
-
Slurry Method: Prepare a slurry of your silica gel in your starting eluent system that already contains 1-2% triethylamine. Let this slurry stir for about 30 minutes before packing the column. This pre-treatment neutralizes the acidic sites.
-
-
Switch to a Less Acidic Stationary Phase:
-
Neutral Alumina: This is often the best choice for purifying basic amines. You will likely need to re-develop your solvent system, as the separation characteristics are different from silica gel.
-
Reverse-Phase Chromatography: Using a C18-packed column with a mobile phase like acetonitrile/water or methanol/water can be a very effective, albeit more expensive, alternative.
-
-
Minimize Contact Time: If you must use silica gel, work quickly.
-
Flash Chromatography: Use positive pressure to push the solvent through the column at a faster rate (a flow rate of about 2 inches per minute is a good target).[3] This reduces the time your compound spends in contact with the silica.[3]
-
Load and Go: Do not let your loaded column sit for an extended period before eluting.
-
Issue 3: My this compound derivative is an oil and will not crystallize.
Question: After column chromatography, I obtained my product as a thick oil, but I need a solid for characterization and downstream use. I've tried triturating with hexanes and diethyl ether with no success. What should I do?
Answer: Obtaining a product as an oil is a frequent outcome, especially if there are minor impurities present that inhibit crystal lattice formation.[4] Here is a systematic approach to induce crystallization:
-
High Purity is Key: First, ensure your product is highly pure. An oil might indicate the presence of residual solvent or other impurities. Try re-purifying a small amount by column chromatography or preparative TLC.
-
Solvent Screening for Recrystallization: The goal is to find a solvent or solvent system where your compound is soluble at high temperatures but insoluble at low temperatures.[5]
-
Single Solvent Method: Test small amounts of your oil in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). Heat the mixture to dissolve the oil, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.[5]
-
Two-Solvent (Anti-Solvent) Method: Dissolve your oil in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble, dropwise, until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common systems include:
-
Dichloromethane / Hexanes
-
Ethyl Acetate / Hexanes
-
Methanol / Water
-
Acetone / Water[6]
-
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the cooled, supersaturated solution to initiate crystallization.[5]
-
-
Salt Formation: If the freebase form simply won't crystallize, converting it to a salt can often produce a well-defined crystalline solid.
-
Dissolve the oily amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of an acid (e.g., HCl in diethyl ether, or a solution of an organic acid like oxalic or tartaric acid) dropwise.[7]
-
The corresponding ammonium salt will often precipitate out as a solid, which can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a crude this compound derivative after synthesis?
A1: A multi-step approach is often the most robust:
-
Aqueous Workup (Acid-Base Extraction): This is the first and most critical step to remove non-basic organic impurities and inorganic salts. Dissolve your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[8] Your basic amine will be protonated and move into the aqueous layer.[9] The neutral and acidic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with a base (e.g., 2M NaOH) until the pH is >10 to deprotonate your amine, which will typically precipitate out or can be extracted back into a fresh organic layer.[8]
-
Column Chromatography: After the extraction, the product is usually clean enough for chromatography. As discussed in the troubleshooting guide, using silica gel treated with triethylamine or switching to neutral alumina is highly recommended.[2]
-
Recrystallization: For the final purification to obtain an analytically pure, crystalline solid, recrystallization is the preferred method.[10] This step is excellent for removing trace impurities that may have co-eluted during chromatography.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system is developed using TLC. The goal is to find a system that gives your desired compound a Retention Factor (Rf) between 0.2 and 0.4, with good separation from all impurities.[1]
-
Starting Point: For many quinoline derivatives, a good starting point is a mixture of ethyl acetate and hexanes.[11] Begin with a ratio like 20:80 (EtOAc:Hex) and increase the polarity by increasing the proportion of ethyl acetate.
-
Adding Polarity: If your compound is not moving from the baseline, you may need a more polar system, such as 5-10% methanol in dichloromethane.[1]
-
Don't Forget the Base: As mentioned previously, always add ~0.5-1% triethylamine to your solvent system when using silica gel to prevent streaking.[1]
Q3: My this compound derivative is chiral. How can I separate the enantiomers?
A3: Separating enantiomers requires specialized techniques as they have identical physical properties in a non-chiral environment.
-
Chiral HPLC: This is the most common and effective method. It involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). The enantiomers interact differently with the chiral column, leading to different retention times and allowing for their separation.[12]
-
Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which often allows for their separation by fractional crystallization.[13] After separating the salts, the chiral acid can be removed by an acid-base workup to yield the pure enantiomers.
-
Derivatization with a Chiral Reagent: React the racemic amine with a chiral derivatizing agent to form diastereomers that can be separated by standard chromatography (silica gel or reverse-phase).[14][15] The derivatizing group is then cleaved to give the pure enantiomers.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Recommended Solvent System (v/v) | Modifier | Expected Rf Range |
| Low to Medium | 10-50% Ethyl Acetate in Hexanes[11] | 0.5% Triethylamine | 0.2 - 0.5 |
| Medium to High | 2-10% Methanol in Dichloromethane[1] | 0.5% Triethylamine | 0.2 - 0.5 |
| Highly Polar | 10:1:0.1 Dichloromethane:Methanol:Ammonium Hydroxide | - | 0.2 - 0.5 |
| Reverse-Phase | 30-70% Acetonitrile in Water | 0.1% Formic or Acetic Acid | 0.3 - 0.6 |
Protocol 1: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, 10 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per gram). Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M NaOH solution with swirling until the pH is > 10 (check with pH paper). Your product may precipitate as a solid or an oil.
-
Product Extraction: Extract the basified aqueous layer with fresh ethyl acetate (3 x 10 mL per gram).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude purified amine.
Protocol 2: Flash Column Chromatography on Triethylamine-Treated Silica Gel
-
Solvent Preparation: Prepare your chosen eluent system (e.g., 30% Ethyl Acetate in Hexanes) and add 1% triethylamine.
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the prepared eluent and stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use positive pressure to pack the column evenly, ensuring no air bubbles are trapped.[16] Allow the solvent to drain until it is just level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or dichloromethane). Using a pipette, carefully load the sample onto the top of the silica bed.
-
Elution: Carefully add the eluent to the column and apply positive pressure to begin elution. Maintain a constant flow rate of approximately 2 inches/minute.[3]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Decision-Making for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method for your this compound derivative.
Caption: A decision tree for selecting a purification strategy.
Troubleshooting TLC Streaking
This flowchart provides a step-by-step guide to resolving common TLC issues.
Caption: A workflow for troubleshooting TLC streaking issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. impactfactor.org [impactfactor.org]
- 12. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN106866525A - For synthesizing (1R, 2S) shellfish up to the chiral induction agent of quinoline - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Fluoroquinolin-3-amine Modifications
Welcome to the technical support center for 6-fluoroquinolin-3-amine modifications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the chemical modification of this versatile scaffold. As a valued building block in medicinal chemistry, understanding the nuances of its reactivity is paramount to successful synthesis campaigns.[1] This center is structured to address specific challenges you may encounter, moving from general considerations to detailed protocols for common transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the key reactivity features of this compound I should be aware of?
A1: The reactivity of this compound is dictated by the interplay of the electron-donating amino group at the 3-position and the electron-withdrawing fluorine atom at the 6-position. The amino group acts as a powerful activating group, making the quinoline ring system more susceptible to electrophilic attack. Conversely, the fluorine atom has a deactivating effect on the benzene ring portion of the scaffold. The lone pair of the amino group can participate in resonance, increasing the nucleophilicity of the nitrogen. However, the fluorine substituent can influence the overall electron density and basicity of the molecule.
Q2: How does the fluorine atom at the 6-position influence reaction outcomes?
A2: The fluorine atom at the 6-position primarily exerts an inductive electron-withdrawing effect, which can decrease the basicity of the quinoline nitrogen and the exocyclic amino group. This can impact the rate of reactions that require protonation or involve the nucleophilicity of the amine. In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the substituent at the 6-position can influence the oxidative addition step.
Q3: What are the typical storage and handling recommendations for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. As with most amino compounds, it is good practice to handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the most common modifications performed on this compound?
A4: The primary amino group at the 3-position is the most common site for modification. Typical reactions include:
-
N-Alkylation: Introduction of alkyl groups.
-
N-Arylation: Formation of a diarylamine linkage, often via Buchwald-Hartwig amination.[2]
-
Acylation: Formation of amides.
-
Sulfonylation: Formation of sulfonamides.
Part 2: Troubleshooting Guides for Common Modifications
This section provides detailed troubleshooting for specific issues that may arise during the modification of this compound.
Troubleshooting N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the careful optimization of several parameters.[2][3]
Problem 1: Low or no conversion of starting material.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure anaerobic conditions during catalyst preparation and reaction setup. | The active Pd(0) species is susceptible to oxidation. |
| Inappropriate Ligand | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos). Bulky, electron-rich ligands are often effective.[2] | The ligand choice is crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination. |
| Incorrect Base | Test different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base are critical. | The base is required to deprotonate the amine, forming the active nucleophile.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Most Buchwald-Hartwig reactions require elevated temperatures (80-120 °C). | Higher temperatures can overcome the activation energy barrier for oxidative addition. |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents (e.g., toluene, dioxane, or THF). | Water and oxygen can deactivate the catalyst. |
Problem 2: Formation of significant side products (e.g., hydrodehalogenation of the aryl halide).
| Potential Cause | Troubleshooting Step | Rationale |
| β-Hydride Elimination | Use a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine ligand. | This side reaction can compete with the desired C-N bond formation.[2] |
| Reaction Time Too Long | Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. | Prolonged reaction times at high temperatures can lead to product degradation or side reactions. |
Troubleshooting N-Alkylation
Direct N-alkylation of amines can be challenging due to the potential for over-alkylation.[4]
Problem 1: Formation of a mixture of mono- and di-alkylated products.
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. | Minimizing the concentration of the alkylating agent reduces the likelihood of a second alkylation event. |
| High Reaction Temperature | Perform the reaction at a lower temperature. | This can help to control the reaction rate and improve selectivity for mono-alkylation. |
| Strong Base | Use a milder base, such as K₂CO₃ or Et₃N, instead of strong bases like NaH. | A milder base will generate a lower concentration of the highly reactive deprotonated amine. |
Problem 2: Slow or incomplete reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Leaving Group | Use an alkyl iodide or bromide instead of a chloride. | Iodides and bromides are better leaving groups, leading to a faster reaction rate. |
| Insufficient Temperature | If using a less reactive alkylating agent, a moderate increase in temperature may be necessary. | Provides the necessary activation energy for the reaction to proceed. |
| Solvent Choice | Use a polar aprotic solvent like DMF or acetonitrile to dissolve the reactants and facilitate the reaction. | These solvents can help to stabilize the transition state of the Sₙ2 reaction. |
Troubleshooting Acylation
Acylation is generally a robust reaction, but issues can still arise.
Problem 1: Low yield of the desired amide.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Acylating Agent | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | Acyl halides and anhydrides are sensitive to moisture. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is present. | The base is required to neutralize the acid byproduct (e.g., HCl) of the reaction. |
| Steric Hindrance | If either the amine or the acylating agent is sterically hindered, longer reaction times or heating may be required. | Steric bulk can slow down the rate of nucleophilic attack. |
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols for common modifications of this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general guideline for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation
This protocol describes a general method for the mono-N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl iodide (1.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualization of Key Processes
Workflow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
General Reaction Scheme for Modifications
Caption: Common modifications of this compound.
References
Navigating the Synthesis of 6-Fluoroquinolin-3-amine: A Technical Support Guide
FOR IMMEDIATE RELEASE
Shanghai, CN – January 6, 2026 – Researchers and drug development professionals engaged in the synthesis of 6-Fluoroquinolin-3-amine now have a dedicated resource for troubleshooting common side reactions and optimizing their synthetic protocols. This comprehensive technical support center provides in-depth guidance in a user-friendly question-and-answer format, addressing specific challenges encountered during the synthesis of this critical pharmaceutical intermediate.
The synthesis of this compound, a key building block in numerous therapeutic agents, can be a nuanced process susceptible to a variety of side reactions that can impact yield, purity, and overall success of the synthesis. This guide, compiled by our senior application scientists, offers field-proven insights and evidence-based solutions to these challenges.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic approach: the cyclization of a substituted aniline with a three-carbon synthon, often followed by functional group manipulations. A prevalent strategy involves the synthesis of a nitro-substituted quinoline followed by reduction.
Problem 1: Low Yield of the Desired 6-Fluoro-3-nitroquinoline during Cyclization.
Q1: My cyclization reaction to form the 6-fluoro-3-nitroquinoline precursor is resulting in a low yield and a significant amount of tar-like material. What are the likely causes and how can I improve the outcome?
A1: This is a frequent challenge, often stemming from the harsh conditions required for quinoline synthesis, particularly in reactions like the Skraup or Doebner-von Miller synthesis.
-
Causality: The strong acidic and high-temperature conditions can lead to the polymerization of reactants and intermediates. The fluorine substituent on the aniline precursor (4-fluoroaniline) can also influence the electron density of the aromatic ring, affecting its reactivity and susceptibility to side reactions.
-
Troubleshooting & Optimization:
-
Temperature Control: Carefully control the reaction temperature. A slow, gradual increase in temperature can prevent runaway reactions and minimize charring.
-
Moderating Agents: In a Skraup-type synthesis, the use of a moderating agent like ferrous sulfate is crucial to control the exothermic nature of the reaction.
-
Catalyst Choice: For Friedländer or Combes-type syntheses, the choice of acid or base catalyst is critical.[1][2] Experiment with milder Lewis acids or consider a base-catalyzed approach to reduce polymerization.[2]
-
Alternative Synthetic Routes: Consider a multi-step approach where the quinoline core is formed under milder conditions before the introduction of the nitro group.
-
Problem 2: Incomplete or Unselective Reduction of the Nitro Group.
Q2: I am having difficulty with the reduction of 6-fluoro-3-nitroquinoline to this compound. The reaction is either incomplete, or I am observing the formation of undesired byproducts. What are the potential pitfalls and solutions?
A2: The reduction of a nitro group on a heterocyclic system can be complex, with the potential for over-reduction or the formation of dimeric impurities.
-
Causality: The choice of reducing agent and reaction conditions plays a pivotal role. Strong reducing agents or prolonged reaction times can lead to the reduction of the quinoline ring itself. Under certain conditions, partially reduced nitroso and hydroxylamine intermediates can condense to form azoxy or azo compounds.[3]
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often a clean and effective method. Catalysts such as Pd/C, PtO₂, or Raney Nickel can be used. Careful monitoring of hydrogen uptake is essential to prevent over-reduction.
-
Metal/Acid Reduction: A common method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl). The rate of reaction can be controlled by the portion-wise addition of the metal or acid.
-
-
Reaction Conditions:
-
Temperature: Perform the reduction at a controlled temperature, often at or below room temperature, to minimize side reactions.
-
pH Control: Maintaining an appropriate pH during the workup is crucial to ensure the stability of the resulting amine.
-
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of byproducts.
-
| Reducing Agent | Common Conditions | Potential Side Reactions | Mitigation Strategies |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol or Ethanol solvent, room temperature, 1-4 atm H₂ | Over-reduction of the quinoline ring. | Monitor hydrogen uptake; use a less active catalyst if necessary. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Incomplete reduction; formation of tin salts that can complicate workup. | Use a stoichiometric excess of SnCl₂; ensure acidic conditions are maintained. |
| Iron (Fe) / Acetic Acid | Acetic Acid, Ethanol/Water | Slow reaction rate; large excess of iron may be needed. | Activate iron powder with dilute acid before use; use elevated temperatures if necessary. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be less effective for some substrates; requires careful pH control. | Use in a biphasic system with a phase-transfer catalyst to improve efficiency. |
Problem 3: Formation of Regioisomers during Cyclization.
Q3: In my Combes synthesis using 4-fluoroaniline and an unsymmetrical β-diketone, I am obtaining a mixture of the desired 6-fluoroquinoline and the undesired 8-fluoroquinoline isomer. How can I improve the regioselectivity?
A3: Regioselectivity in the Combes synthesis is a well-documented challenge and is governed by both steric and electronic factors.[4][5]
-
Causality: The cyclization step involves an intramolecular electrophilic aromatic substitution. The fluorine atom at the 4-position of the aniline is an ortho-, para-director. However, steric hindrance from the β-diketone substituents can influence which ortho position (relative to the amino group) undergoes cyclization. For 4-fluoroaniline, cyclization can occur at either the C2 or C6 position, leading to the 8-fluoro or 6-fluoroquinoline, respectively. Studies have shown that with fluoroanilines, the formation of the 4-substituted quinoline (which corresponds to the 6-fluoro isomer in this case) is often the major product.[4][5]
-
Troubleshooting & Optimization:
-
Choice of β-Diketone: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[4]
-
Acid Catalyst: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can influence the regiochemical outcome. A systematic screening of catalysts is recommended.
-
Reaction Temperature: Temperature can also affect the ratio of isomers. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional crystallization is necessary. Developing a reliable analytical method (e.g., HPLC, GC) to quantify the isomer ratio is essential for optimizing the separation.
-
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route to this compound?
A4: A frequently employed strategy involves a multi-step synthesis. This typically starts with the construction of the 6-fluoroquinoline ring system, often with a nitro group at the 3-position, followed by the reduction of the nitro group to the desired amine. The initial quinoline synthesis can be achieved through various named reactions such as the Friedländer, Combes, or a modified Skraup synthesis, using 4-fluoroaniline as a key starting material.[1][4]
Q5: How can I effectively purify the final this compound product?
A5: Purification of the final product is critical to remove any unreacted starting materials, reagents, and side products.
-
Extraction: An initial workup involving extraction with an organic solvent after basification of the reaction mixture is common.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying aminoquinolines. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a highly pure product.
-
Counter-Current Chromatography: For challenging separations, especially of isomers, advanced techniques like high-speed counter-current chromatography may be employed.[6]
Q6: Are there any specific safety precautions I should take when working with the synthesis of this compound?
A6: Yes, standard laboratory safety practices should always be followed.
-
Handling Reagents: Many of the reagents used in quinoline synthesis, such as strong acids (sulfuric acid, polyphosphoric acid), oxidizing agents, and flammable solvents, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Reactions: Be aware that some quinoline syntheses, like the Skraup reaction, can be highly exothermic and require careful control of reagent addition and temperature.[4]
-
Nitro Compounds: Nitro-containing intermediates can be energetic. Avoid excessive heating and mechanical shock.
-
Reduction Reactions: Some reduction reactions, especially those involving catalytic hydrogenation, use flammable hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel). Ensure proper handling and safety measures are in place.
Visualizing the Synthetic Pathway and Potential Side Reactions
To aid in understanding the synthetic process, the following diagrams illustrate a common synthetic route and a key side reaction.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. alchetron.com [alchetron.com]
- 6. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 6-Fluoroquinolin-3-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling regioselectivity in reactions involving 6-fluoroquinolin-3-amine. By understanding the underlying electronic and steric influences, you can optimize your synthetic strategies and achieve higher yields of your desired isomers.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of fluoroquinolone antibacterials.[1] The quinoline core possesses a complex electronic landscape, and the substituents—an electron-donating amine group (-NH₂) and an electron-withdrawing fluorine atom (-F)—exert competing influences on the reactivity of the aromatic rings.[2] This interplay often leads to challenges in controlling the position of incoming chemical groups, resulting in mixtures of regioisomers that can be difficult to separate and reduce the overall yield of the target molecule.[3][4]
This guide will provide a structured approach to troubleshooting and improving regioselectivity in three major classes of reactions: Electrophilic Aromatic Substitution (SEAr), Nucleophilic Aromatic Substitution (SNAr), and Metal-Catalyzed Cross-Coupling.
Section 1: Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings.[5] The regiochemical outcome is dictated by the directing effects of the substituents already present on the quinoline scaffold.[6]
Understanding the Directing Effects
The amine group at the 3-position is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance.[7][8] This increases the electron density at the positions ortho (C2 and C4) and para (C5 and C7) to the amine. The fluorine atom at the 6-position is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its lone pairs.[9] This directs incoming electrophiles to the C5 and C7 positions.
The interplay of these effects makes predicting the major product challenging. The strong activation by the amine group often dominates, but steric hindrance and reaction conditions can significantly influence the final product distribution.
Frequently Asked Questions (FAQs) & Troubleshooting for SEAr
Q1: I am getting a mixture of isomers during nitration. How can I favor substitution at a specific position?
A1: Direct nitration of aromatic amines is often problematic as it can lead to oxidation and the formation of multiple products.[8] To improve regioselectivity, consider the following strategies:
-
Protecting the Amine Group: The strong activating and directing effect of the amine can be modulated by protecting it as an amide (e.g., acetamide). This reduces its activating strength and increases steric hindrance around the C2 and C4 positions, favoring substitution at C5 or C7.[8]
-
Controlling Reaction Conditions: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product. Experiment with different nitrating agents (e.g., HNO₃/H₂SO₄, NO₂BF₄) and solvents to find the optimal conditions.
Q2: Halogenation of my this compound is not selective. What can I do?
A2: Similar to nitration, direct halogenation can be difficult to control.
-
Use of Milder Halogenating Agents: Instead of elemental halogens (Br₂, Cl₂), which can be highly reactive, consider using N-halosuccinimides (NBS, NCS) with a suitable catalyst. This can provide a slower, more controlled reaction.
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. A systematic screening of solvents is recommended.
Experimental Protocol: Regioselective Bromination via Amide Protection
This protocol outlines a general procedure for the selective bromination at the C5 position by first protecting the amine.
Step 1: Protection of the Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the N-(6-fluoroquinolin-3-yl)acetamide.
Step 2: Bromination
-
Dissolve the protected amine (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, wash with brine, dry the organic layer, and purify by column chromatography.
Step 3: Deprotection
-
Dissolve the brominated, protected compound in a mixture of ethanol and aqueous HCl.
-
Reflux the mixture for several hours until deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a base (e.g., NaOH or NaHCO₃) and extract the desired 5-bromo-6-fluoroquinolin-3-amine.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring.[10] This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[10]
Key Considerations for SNAr on Fluoroquinolines
While the fluorine atom at C6 is not typically a leaving group in SNAr, reactions can be designed where another halogen (e.g., chlorine or bromine) is introduced at a position activated by the quinoline nitrogen and the fluorine. For instance, if a chloro group is present at the C4 position, it is highly activated towards nucleophilic attack.[11]
FAQs & Troubleshooting for SNAr
Q1: I am trying to displace a chloro group at the C4 position with an amine, but the reaction is slow and gives low yields.
A1: The reactivity in SNAr can be enhanced by several factors:
-
Choice of Nucleophile: Stronger, less sterically hindered nucleophiles will react faster.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.[10]
-
Temperature: Increasing the reaction temperature will increase the reaction rate. Microwave irradiation can also be a powerful tool to accelerate these reactions.[11]
-
Base: The use of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can be crucial to neutralize the acid formed during the reaction and to deprotonate the nucleophile, making it more reactive.
Q2: I am observing side reactions, including displacement of the fluorine at C6.
A2: While C-F bonds are generally strong, under harsh conditions (high temperatures, very strong nucleophiles), displacement can occur.[12]
-
Milder Reaction Conditions: Try to lower the reaction temperature and use a less aggressive nucleophile if possible.
-
Catalysis: In some cases, a transition metal catalyst (e.g., palladium) can facilitate the desired reaction under milder conditions, avoiding the undesired side reaction.
Visualization: SNAr Mechanism
Caption: Generalized mechanism for SNAr at the C4 position.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[13] For this compound, these reactions typically involve converting one of the C-H bonds to a C-Halogen or C-Triflate bond, which can then participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
FAQs & Troubleshooting for Cross-Coupling
Q1: My Suzuki coupling reaction is not proceeding to completion. What are the common pitfalls?
A1: Suzuki couplings are generally robust, but several factors can lead to poor performance:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find the optimal one for your specific substrates.
-
Base and Solvent: The combination of base and solvent is crucial. Common systems include K₂CO₃ in dioxane/water or K₃PO₄ in toluene. Ensure the base is sufficiently strong to facilitate the transmetalation step.
-
Purity of Reagents: Boronic acids can degrade over time. Use fresh, high-purity reagents. Ensure your solvent is anhydrous if the reaction is sensitive to water.
-
Oxygen Sensitivity: Some palladium catalysts are sensitive to oxygen. Degas your reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon).
Q2: I am attempting a Buchwald-Hartwig amination and getting low yields of the desired coupled product.
A2: This reaction is sensitive to several parameters:
-
Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often required.
-
Base Strength: A strong, non-nucleophilic base is typically needed (e.g., NaOt-Bu, LHMDS). The choice of base can significantly impact the reaction outcome.
-
Substrate Compatibility: Ensure your amine nucleophile is compatible with the reaction conditions.
Data Summary: Common Cross-Coupling Conditions
| Reaction Type | Typical Catalyst | Common Ligands | Common Bases | Solvents |
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
Experimental Workflow: Optimizing a Suzuki Coupling Reaction
Caption: A systematic workflow for optimizing Suzuki coupling reactions.
Conclusion
Improving the regioselectivity of reactions with this compound requires a systematic approach that considers the electronic and steric properties of the substrate and the specific demands of the reaction type. By employing strategies such as the use of protecting groups, careful selection of reagents and catalysts, and optimization of reaction conditions, researchers can significantly enhance the yield and purity of their target molecules. This guide provides a starting point for troubleshooting common issues and developing robust synthetic protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Palladium-Catalyzed Amination of Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the troubleshooting guide for palladium-catalyzed amination of quinolines, a cornerstone C-N bond formation reaction in medicinal chemistry and materials science.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful transformation. The quinoline moiety, a privileged scaffold in numerous bioactive compounds, often presents unique challenges due to its electronic properties and potential for catalyst inhibition.[2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions and overcome experimental hurdles.
Core Concepts: The Buchwald-Hartwig Amination Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. Key steps include the oxidative addition of the haloquinoline to the active Pd(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated quinoline product and regenerate the Pd(0) catalyst.[1][4][5] Each step in this cycle presents a potential point of failure that can be addressed through careful optimization of reaction parameters.
Caption: A simplified representation of the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the amination of haloquinolines.
Section 1: Low Yield or No Reaction
Q1: My reaction shows no conversion of the starting haloquinoline. What are the most common initial culprits?
A1: When facing a complete lack of reactivity, the issue often lies with the fundamental components of the reaction setup.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are thoroughly degassed. The appearance of palladium black is a visual indicator of catalyst decomposition.[6]
-
Reagent Quality: Verify the purity of your haloquinoline, amine, and base. Impurities, especially water or other protic species, can interfere with the reaction, particularly when using strong bases like sodium tert-butoxide.[6][7]
-
Incorrect Ligand or Base Combination: The "no-reaction" scenario is often a result of a mismatch between the substrate, ligand, and base. Quinolines, being electron-deficient and containing a coordinating nitrogen atom, are considered challenging substrates.[3] A preliminary screening of different ligands and bases is highly recommended. For instance, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often required for difficult aminations.[3][8]
Q2: I'm observing very low yield despite trying standard conditions. How do I systematically optimize the reaction?
A2: Low conversion suggests that the catalytic cycle is proceeding, but inefficiently. A systematic approach to optimization is crucial.
-
Ligand Screening: This is the most critical parameter. The electronic and steric properties of the phosphine ligand directly influence the rates of oxidative addition and reductive elimination. For quinoline substrates, ligands that are both bulky and electron-rich often give the best results as they promote the key steps of the catalytic cycle.[8] Consider screening a panel of ligands from different generations.
-
Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, and LHMDS are common choices.[8] However, the quinoline nucleus can be sensitive to very strong bases. In some cases, a weaker base like Cs₂CO₃ or K₃PO₄ may provide better results by minimizing side reactions.
-
Solvent and Temperature: Aprotic solvents such as toluene, dioxane, and THF are standard.[8] The choice can affect the solubility of the base and the stability of catalytic intermediates. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures. Increasing the reaction temperature, sometimes with the aid of microwave irradiation, can often overcome activation barriers for unreactive substrates.[8][9]
| Parameter | Common Choices | Rationale & Troubleshooting Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ requires in-situ reduction to Pd(0), which can be facilitated by the phosphine ligand or amine. Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | Xantphos, RuPhos, BrettPhos, BINAP, DavePhos | For challenging quinolines, bulky and electron-rich ligands (e.g., RuPhos, BrettPhos) are often necessary to promote reductive elimination.[3][10] |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong bases (NaOtBu) generally lead to faster rates but can be incompatible with sensitive functional groups.[4] Cs₂CO₃ is a milder option that can sometimes improve yields.[8] |
| Solvent | Toluene, Dioxane, THF | Toluene is often a good starting point due to its ability to azeotropically remove water. Dioxane is also widely used and can be effective at higher temperatures. |
Q3: My haloquinoline is sterically hindered (e.g., substituted at the 8-position). What specific adjustments should I consider?
A3: Steric hindrance around the C-X bond significantly slows down the oxidative addition step. To overcome this, you need to adjust your strategy:
-
Bulky Ligands: Counterintuitively, very bulky ligands (e.g., tBuXPhos, BrettPhos) can be highly effective. These ligands form more reactive, coordinatively unsaturated Pd(0) species that can more readily access the hindered site.
-
Higher Temperatures: Increased thermal energy is often required to overcome the higher activation barrier for oxidative addition. Microwave heating can be particularly effective in these cases.[9]
-
Choice of Halide: The reactivity order for oxidative addition is generally I > Br > OTf > Cl.[5] If you are struggling with a chloroquinoline, consider synthesizing the analogous bromo- or iodoquinoline, as the C-I and C-Br bonds are weaker and more reactive.[7]
Section 2: Side Reactions and Impurities
Q4: I'm seeing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen). What causes this and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction where the haloquinoline is reduced to quinoline. This typically arises from a β-hydride elimination pathway from the palladium-amido intermediate, competing with the desired reductive elimination.[1]
-
Amine Structure: This is more common with primary amines that have β-hydrogens. If possible, using an amine without β-hydrogens can mitigate this issue.
-
Ligand Choice: Ligands that accelerate reductive elimination can outcompete the β-hydride elimination pathway. Switching to a more electron-rich or bulkier ligand is a primary strategy.
-
Base and Solvent: The choice of base and solvent can influence the equilibrium between the desired and undesired pathways. Sometimes, switching from a tert-butoxide base to a carbonate or phosphate can reduce the extent of this side reaction.
Q5: My reaction is producing diarylamine or other over-arylated products. How can I improve selectivity for the monoaminated product?
A5: The formation of diarylamine occurs when the primary amine product successfully couples with another molecule of haloquinoline. This is a particular challenge when using ammonia or primary amines.
-
Ammonia Surrogates: Instead of using ammonia directly, consider using a surrogate like benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS).[9][11] These reagents deliver a single amino group and the resulting product can be easily deprotected.
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) to favor the formation of the mono-aminated product.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular side reaction that leads to the diarylamine.
General Experimental Protocol
This protocol provides a robust starting point for the amination of a generic chloroquinoline. Optimization will likely be necessary for your specific substrates.
-
Preparation: To an oven-dried Schlenk tube, add the chloroquinoline (1.0 mmol), the phosphine ligand (typically 1-4 mol %), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) to the tube. Then, add the amine (1.2 mmol) followed by the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.
Troubleshooting Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Preventing Over-Alkylation of 6-Fluoroquinolin-3-amine
Welcome to the technical support center for synthetic challenges involving 6-Fluoroquinolin-3-amine. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who encounter issues with selectivity during N-alkylation reactions. Our goal is to provide in-depth, actionable insights to help you achieve clean, high-yield mono-alkylation and avoid the common pitfall of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation a significant and recurring problem when alkylating this compound?
A1: Over-alkylation is a classic challenge in amine chemistry that stems from a fundamental principle of reactivity.[1] The initial product of mono-alkylation, a secondary amine, is often more nucleophilic—and therefore more reactive—than the starting primary amine (this compound).[2][3] This creates a "runaway train" effect where the desired product reacts with the alkylating agent faster than the starting material, leading to the formation of an undesired tertiary amine and, in some cases, a quaternary ammonium salt.[1] The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, enhancing its nucleophilicity and perpetuating the cycle of over-alkylation.[2]
Q2: What are the primary strategies to achieve selective mono-alkylation of an aromatic amine like this?
A2: There are four principal strategies, each with distinct advantages, that can be employed to favor mono-alkylation:
-
Reaction Condition Optimization: This involves manipulating kinetic and stoichiometric parameters to statistically favor the reaction of the alkylating agent with the starting primary amine.[4]
-
Reductive Amination: An alternative synthetic route that avoids direct alkylation with highly reactive electrophiles, offering excellent selectivity for mono-alkylation.[5]
-
Amine Protection/Deprotection: A robust, multi-step but highly reliable method that chemically blocks the amine from over-reacting.[4][6]
-
Catalytic "Borrowing Hydrogen" Methods: A modern, atom-economical approach that uses alcohols as alkylating agents with transition metal catalysts, showing high selectivity.[5][7]
Q3: How do the choice of base and solvent influence the selectivity of the N-alkylation reaction?
A3: The base and solvent system is critical for controlling selectivity.[8]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can stabilize charged intermediates formed during the SN2 reaction, thereby increasing the reaction rate.[9] However, the choice of solvent can significantly impact the reaction's regioselectivity.[8]
-
Base: The base's role is to deprotonate the amine or neutralize the acid byproduct (HX). A strong, non-nucleophilic base is ideal. Cesium carbonate (Cs₂CO₃) is often cited as being particularly effective in promoting mono-N-alkylation while suppressing di-alkylation, partly due to its solubility and how it interacts with the amine substrate in solvents like DMF.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
| Problem Encountered | Potential Cause | Recommended Troubleshooting Steps & Rationale |
| 1. Significant di-alkylation product is observed despite using 1:1 stoichiometry. | The mono-alkylated product is more nucleophilic than the starting amine. | A. Use a Large Excess of Amine: Increase the stoichiometry of this compound to 5-10 equivalents. This statistically favors the alkylating agent reacting with the more abundant starting material.[5]B. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, reducing the chance of it reacting with the newly formed mono-alkylated product.[10]C. Increase Dilution: Perform the reaction under more dilute conditions. Lowering the concentration of all species can sometimes reduce the rate of the second alkylation relative to the first.[5] |
| 2. The mono-alkylation reaction is very slow, and increasing the temperature leads to a complex mixture with over-alkylation. | Poor leaving group on the alkylating agent or insufficient amine activation. | A. Improve the Leaving Group: Switch from an alkyl chloride (R-Cl) to a more reactive alkyl bromide (R-Br) or iodide (R-I). The SN2 reactivity order is R-I > R-Br > R-Cl, allowing for the use of milder reaction conditions.[5]B. Change the Base/Solvent System: Employ a stronger base or a more effective combination. For example, switching to Cesium Carbonate (Cs₂CO₃) in DMF can significantly enhance the rate of mono-alkylation.[5]C. Consider an Alternative Methodology: If direct alkylation proves uncontrollable, switch to a more selective method like Reductive Amination (Protocol 3) or a "Borrowing Hydrogen" catalytic method using an alcohol as the alkylating agent.[5][7] |
| 3. The substrate has other sensitive functional groups that are not compatible with the strong bases or heating required for direct alkylation. | The reaction conditions are too harsh for the overall molecular structure. | A. Use a Protecting Group Strategy: Protect the amine with a group like Boc (tert-butoxycarbonyl), perform the necessary modifications elsewhere, and then deprotect under mild conditions (See Protocol 2).[6][11]B. Employ Reductive Amination: This method typically proceeds under milder, often slightly acidic or neutral conditions with reagents like NaBH(OAc)₃, which is compatible with a wide range of functional groups.[5] |
Decision Workflow for Troubleshooting
Detailed Experimental Protocols
Protocol 1: Selective Mono-Alkylation via Reductive Amination
This method is highly recommended for its excellent selectivity and tolerance of various functional groups. It proceeds via an imine intermediate, which is reduced in situ.[5]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added if imine formation is slow.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Mono-Alkylation via Boc-Protection and Deprotection
This three-step protocol is a robust way to ensure mono-alkylation by first protecting the reactive amine.[10][11]
Step A: Protection
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in a suitable solvent like Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting amine is fully consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the Boc-protected amine.
Step B: Alkylation
-
Dissolve the Boc-protected amine from Step A (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF under an inert atmosphere.
-
Cool to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq). Stir for 30 minutes to form the sodium salt.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with a solvent like ethyl acetate. Purify as needed.
Step C: Deprotection
-
Dissolve the alkylated, Boc-protected amine from Step B in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., a 20-50% v/v solution in DCM).[10]
-
Stir at room temperature for 1-3 hours until the carbamate is cleaved (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid and isolate the free secondary amine product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with chromatographic purification. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the principles behind solvent system optimization. This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to develop robust, reliable, and efficient purification methods.
Frequently Asked Questions (FAQs)
This section addresses common questions that form the foundation of solvent system selection.
Q1: What is the first step in choosing a solvent system for a new compound?
A: The first step is to understand your analyte's properties, primarily its polarity and solubility. A good starting point is to determine the analyte's solubility in a range of common solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, water). This information, combined with the choice of chromatography mode (Normal-Phase, Reversed-Phase, or HILIC), will guide your initial solvent selection.[1][2][3] For instance, a non-polar compound will be best suited for Reversed-Phase (RP) HPLC, starting with a high-polarity mobile phase like methanol/water or acetonitrile/water.[4]
Q2: What is the difference between isocratic and gradient elution? When should I use each?
A: Isocratic elution uses a constant mobile phase composition throughout the entire run. It is ideal for simple mixtures where all components have similar retention behavior.[3][5] Gradient elution , on the other hand, involves changing the mobile phase composition during the separation, typically by increasing the concentration of the stronger solvent.[5][6] Use a gradient when analyzing complex samples with components that have a wide range of polarities, as it helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[6][7]
Q3: Why is mobile phase pH so important, especially in Reversed-Phase HPLC?
A: The pH of the mobile phase is a critical parameter because it controls the ionization state of acidic and basic analytes.[4][8][9] The ionization state directly impacts an analyte's polarity and, consequently, its retention time and peak shape. For reproducible results, the mobile phase pH should be buffered and set at least 1.5 to 2 pH units away from the analyte's pKa.[9] This ensures the analyte is predominantly in a single, non-ionized form, leading to better retention and symmetrical peaks.[9][10]
Q4: What are "ghost peaks" and how can I get rid of them?
A: Ghost peaks are unexpected peaks that appear in a chromatogram and do not correspond to any component of the injected sample.[11] They are typically caused by contamination in the mobile phase, carryover from a previous injection, or impurities leaching from system components.[11] To eliminate them, always use high-purity, HPLC-grade solvents, filter your mobile phase, and implement a regular system flushing and column cleaning routine.[12][13][14]
Q5: Can I switch between methanol and acetonitrile in my reversed-phase method?
A: While both are common organic modifiers in RP-HPLC, they are not directly interchangeable without re-optimization. Acetonitrile generally has a lower viscosity and lower UV cutoff, and it often provides different selectivity compared to methanol due to different chemical interactions (acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding).[10][12][15] If you switch solvents, you may need to adjust the solvent ratio to achieve similar retention times, and the elution order of your analytes might change.[10]
Core Principles of Solvent Selection
A deep understanding of solvent properties is essential for effective method development. The choice of solvent affects retention, selectivity, and efficiency.
Solvent Properties
Key physical and chemical properties must be considered when selecting solvents for your mobile phase.
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength (Reversed-Phase) |
| n-Hexane | 0.1 | 195 | 0.31 | Very Weak |
| Dichloromethane | 3.1 | 233 | 0.44 | - |
| Isopropanol (IPA) | 3.9 | 205 | 2.30 | Medium |
| Tetrahydrofuran (THF) | 4.0 | 212 | 0.55 | Strong |
| Ethyl Acetate | 4.4 | 256 | 0.45 | - |
| Acetonitrile (ACN) | 5.8 | 190 | 0.37 | Medium |
| Methanol (MeOH) | 5.1 | 205 | 0.60 | Medium |
| Water | 10.2 | ~180 | 1.00 | Very Strong (Weak Eluent) |
Data compiled from various sources.[12][16][17]
-
Polarity: In RP-HPLC, the mobile phase is more polar than the stationary phase. Increasing the organic (less polar) solvent content decreases mobile phase polarity and increases its elution strength, leading to shorter retention times.[13][15] The reverse is true for Normal-Phase (NP) HPLC.[12]
-
UV Cutoff: The UV cutoff is the wavelength below which the solvent itself absorbs significant amounts of UV light. Your detection wavelength must be higher than the UV cutoff of all mobile phase components to ensure a stable baseline and good sensitivity.[12][13][17]
-
Viscosity: Solvent viscosity affects the system backpressure.[13][15] High-viscosity mobile phases can lead to excessive pressure, especially in UHPLC systems. Mixtures of solvents, like methanol and water, can have significantly higher viscosity than either individual solvent.[15]
The Role of Buffers and pH Control
For ionizable compounds, controlling the mobile phase pH is paramount for achieving reproducible retention times and symmetrical peak shapes.[8][18]
-
What is a Buffer? A buffer is a solution containing a weak acid and its conjugate base (or a weak base and its conjugate acid) that resists changes in pH.[18][19]
-
Why Use a Buffer? Buffers maintain a stable pH, ensuring that the ionization state of your analyte and any residual silanol groups on the silica-based stationary phase remains constant.[8] Fluctuations in pH can cause retention time shifts and poor peak shape.[18]
-
Choosing a Buffer: Select a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH.[9][19] Common volatile buffers compatible with mass spectrometry (MS) include formic acid, acetic acid, and their ammonium salts.[19][20] Inorganic buffers like phosphate are excellent for UV detection but are not suitable for MS as they are non-volatile and can contaminate the ion source.[19]
Systematic Approach to Solvent System Development
Developing a robust method from scratch can be a daunting task. Following a systematic approach saves time and leads to a more reliable method.
Step-by-Step Protocol
-
Define Objectives: Clearly state the goal. Is it for purity assessment, quantification of a specific analyte, or preparative isolation? This will dictate the required resolution, sensitivity, and runtime.
-
Analyte Characterization: Gather all available information about your analyte(s): structure, pKa, solubility, and UV absorbance maxima (λmax).
-
Select Chromatography Mode & Column:
-
Reversed-Phase (RP): The default for most non-polar to moderately polar analytes. A C18 column is a universal starting point.[3]
-
Normal-Phase (NP): For very non-polar solvents and polar, non-ionizable analytes. Often used for separating isomers.[2][21]
-
HILIC: For very polar, ionizable compounds that are poorly retained in RP.[20][22][23]
-
-
Initial Scouting Gradient: For a new compound in RP-HPLC, a fast, wide-range gradient is an excellent starting point.[3][6][24]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10-15 minutes.
-
Rationale: This initial run will reveal the approximate organic solvent concentration required to elute your compound(s) and indicate the complexity of the sample.[24]
-
-
Optimization:
-
Adjust Gradient Slope: Based on the scouting run, create a shallower gradient around the elution point of your target analyte to improve resolution.
-
Solvent Selection (Selectivity Tuning): If resolution is still poor, try changing the organic solvent (e.g., from acetonitrile to methanol) or using a ternary mixture (e.g., Water/ACN/MeOH). Different solvents provide different selectivities.[10]
-
pH Adjustment: If dealing with ionizable compounds, screen different pH values (e.g., pH 3, 5, 7) to find the optimal pH for retention and peak shape.[1][9]
-
-
Isocratic Conversion (Optional): If the gradient separation is optimized and the peaks of interest elute close together, the method can often be converted to a faster isocratic run for routine analysis.
Method Development Workflow
Caption: Systematic workflow for HPLC solvent system development.
Troubleshooting Guides
Even with a well-developed method, problems can arise. This section provides a systematic guide to diagnosing and solving common chromatographic issues related to the solvent system.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks should be symmetrical and Gaussian. Asymmetry compromises resolution and integration accuracy.[11]
| Symptom | Potential Causes | Diagnostic Steps & Solutions |
| Peak Tailing (All Peaks) | Column Overload: Injecting too much sample mass.[25] Extra-column Volume: Excessive tubing length or diameter.[25] Column Void: A void or channel has formed at the column inlet.[25] | Solution: Dilute the sample and reinject. If the tailing improves, overload was the cause.[25] Solution: Use shorter, narrower ID tubing between the injector, column, and detector.[25] Solution: Reverse-flush the column (if permitted by the manufacturer). If this doesn't work, the column may need to be replaced.[25] |
| Peak Tailing (Primarily Basic Compounds) | Secondary Silanol Interactions: Ionized silanol groups (-Si-O⁻) on the stationary phase interact with protonated basic analytes.[26] Incorrect Mobile Phase pH: The pH is too close to the analyte's pKa, causing co-existence of ionized and non-ionized forms.[27] | Solution 1: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the silanols and ensure the basic analyte is fully protonated.[9] Solution 2: Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites. Solution 3: Ensure the mobile phase pH is at least 2 units away from the analyte pKa. |
| Peak Fronting (Shark-fin shape) | Column Overload: A common cause, especially at high concentrations.[11][26] Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[27][28] | Solution: Dilute the sample. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent that can adequately dissolve the sample. |
Problem 2: Poor Resolution or Selectivity Changes
Resolution is the measure of separation between two peaks. A loss of resolution can mean co-elution and inaccurate quantification.
| Symptom | Potential Causes | Diagnostic Steps & Solutions |
| Peaks Drifting Closer Together | Incorrect Mobile Phase Preparation: Small errors in solvent ratios or pH can significantly alter selectivity.[29][30] Column Aging: The stationary phase chemistry has changed over time.[29] | Solution: Carefully re-prepare the mobile phase. Ensure accurate measurements and consistent pH adjustment. Use a calibrated pH meter. Solution: Try a new column of the same type. If resolution is restored, the old column has reached the end of its life. |
| Complete Loss of Resolution | Wrong Mobile Phase: The incorrect solvent was used (e.g., using 100% organic instead of an aqueous/organic mix). Incorrect Column: The wrong type of column was installed (e.g., a HILIC column instead of a C18). | Solution: Verify the mobile phase bottles on the instrument and confirm the preparation procedure from your lab notebook. Solution: Check the label on the column installed in the instrument to ensure it matches the method's requirements. |
| Need to Improve Resolution | Sub-optimal Solvent System: The current mobile phase does not provide enough selectivity for the critical pair. | Solution 1 (The Selectivity Triangle): Change the organic modifier. The three most common RP solvents—Acetonitrile, Methanol, and Tetrahydrofuran (THF)—offer different separation mechanisms. If ACN doesn't work, try MeOH. This is the most powerful way to change peak spacing.[5] Solution 2: Adjust the pH. This is highly effective for ionizable compounds. Solution 3: Fine-tune the organic solvent percentage or gradient slope. A shallower gradient or lower isocratic %B will increase retention and may improve resolution.[10] |
Solvent Selectivity Triangle
Caption: The reversed-phase solvent selectivity triangle.
Problem 3: Retention Time Shifts
Consistent retention times are the hallmark of a robust method. Drifting retention can lead to misidentification of peaks.
| Symptom | Potential Causes | Diagnostic Steps & Solutions |
| Gradual Decrease in Retention Time | Column Contamination: Buildup of strongly retained, non-polar compounds from the sample matrix is masking the stationary phase. Loss of Stationary Phase: Operating at high pH (>8) or high temperature can hydrolyze the bonded phase from the silica support.[9] | Solution: Implement a column washing procedure. Flush with a strong, compatible solvent (e.g., Isopropanol or THF for RP columns) to remove contaminants.[14] Solution: Ensure the mobile phase pH is within the column's recommended operating range. If high pH is required, use a hybrid or polymer-based column designed for pH stability.[9] |
| Gradual Increase in Retention Time | Changing Mobile Phase Composition: Evaporation of the more volatile organic solvent from the mobile phase reservoir. Pump Malfunction: The pump is not delivering the correct solvent ratio. | Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily. Solution: Perform a pump proportioning or gradient accuracy test to verify performance. Check for leaks in the pump heads. |
| Sudden, Erratic Retention Times | Air Bubbles in the Pump: Insufficiently degassed mobile phase is causing the pump to lose its prime.[28][29] Leaking System: A leak in a fitting or seal will cause pressure drops and flow rate instability.[29] | Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge the pump to remove any trapped bubbles.[28][29] Solution: Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector. Tighten or replace as necessary.[30] |
References
- 1. onyxipca.com [onyxipca.com]
- 2. biotage.com [biotage.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 14. scribd.com [scribd.com]
- 15. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. glsciencesinc.com [glsciencesinc.com]
- 22. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. gmpinsiders.com [gmpinsiders.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 28. mastelf.com [mastelf.com]
- 29. aelabgroup.com [aelabgroup.com]
- 30. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 6-Fluoroquinolin-3-amine and 8-amino-6-fluoroquinoline for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic placement of functional groups, such as amino and fluoro moieties, can dramatically influence the bioactivity of the resulting molecule, directing its therapeutic potential towards distinct disease classes. This guide provides an in-depth, objective comparison of two isomeric fluoro-substituted aminoquinolines: 6-Fluoroquinolin-3-amine and 8-amino-6-fluoroquinoline. While direct comparative studies on these exact parent molecules are sparse, a wealth of experimental data on their respective derivative classes—fluoroquinolones and 8-aminoquinolines—offers profound insights into their divergent biological activities. This analysis will synthesize data from these broader categories to illuminate the likely therapeutic trajectories of our two compounds of interest, providing a valuable resource for researchers and professionals in drug development.
Physicochemical Properties: A Foundation for Bioactivity
The physicochemical characteristics of a molecule are paramount in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. Below is a comparative summary of the computed properties for this compound and 8-amino-6-fluoroquinoline.
| Property | This compound (or related isomer) | 8-amino-6-fluoroquinoline |
| Molecular Formula | C₉H₇FN₂ | C₉H₇FN₂ |
| Molecular Weight | 162.16 g/mol | 162.16 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | 38.9 Ų[1] |
| logP (Octanol-Water Partition Coefficient) | 2.26 | 1.9[1] |
| Hydrogen Bond Donors | 1 | 2[1] |
| Hydrogen Bond Acceptors | 2 | 2[1] |
| Rotatable Bonds | 0 | 0[1] |
The identical molecular formula and weight underscore their isomeric nature. The slight difference in the predicted logP values suggests subtle variations in lipophilicity, which could influence membrane permeability and target engagement.
Divergent Mechanisms of Action: From DNA Topology to Oxidative Stress
The positioning of the amino group on the quinoline ring fundamentally alters the mechanism by which these molecules exert their biological effects.
This compound: A Precursor to DNA Gyrase and Topoisomerase Inhibitors
This compound is a foundational structure for the broader class of fluoroquinolone antibiotics. The bioactivity of this class is primarily attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand breaks, ultimately triggering cell death.[3] This mechanism of action has also been explored for its anticancer potential, as human topoisomerase II is a valid target in oncology.[4]
Caption: Mechanism of action for fluoroquinolone derivatives.
8-amino-6-fluoroquinoline: A Progenitor of Antimalarials Acting via Metabolic Activation and Oxidative Stress
8-aminoquinolines, the class to which 8-amino-6-fluoroquinoline belongs, are renowned for their antimalarial activity, particularly against the latent liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. Their mechanism of action is more complex and not fully elucidated but is understood to involve a two-step biochemical relay.[5] First, the 8-aminoquinoline is metabolized by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6), into reactive intermediates.[5] These metabolites then undergo redox cycling, leading to the generation of reactive oxygen species (ROS), such as hydrogen peroxide.[5] The resulting oxidative stress within the infected hepatocyte is believed to be responsible for killing the parasite.[6] Another proposed mechanism, particularly against blood-stage malaria, is the inhibition of hematin polymerization, which is toxic to the parasite.[7]
Caption: Hypothesized mechanism of action for 8-aminoquinoline antimalarials.
Comparative Bioactivity: Anticancer vs. Antimalarial Potential
The distinct mechanisms of action of these two classes of quinoline derivatives translate into different spectrums of bioactivity.
This compound Derivatives: Broad-Spectrum Anticancer and Antibacterial Activity
Derivatives of 6-fluoroquinoline are extensively explored for their antibacterial and anticancer properties. In the realm of oncology, these compounds have demonstrated cytotoxicity against a range of cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative Fluoroquinolone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [8] |
| Ciprofloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [8] |
| Ciprofloxacin Derivative 73 | MDA-MB-231 (Breast) | 1.52 | [8] |
| Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 | [8] |
| Quinolone-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [9] |
| Quinolone-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [9] |
Note: The data presented is for derivatives and not the parent this compound.
8-amino-6-fluoroquinoline Derivatives: Potent Antimalarial Agents
The hallmark bioactivity of 8-aminoquinoline derivatives is their potent antimalarial efficacy, particularly their unique ability to eradicate the dormant liver stages of P. vivax and P. ovale, thus preventing relapse.[10]
Table 2: In Vitro Antimalarial Activity of Representative 8-Aminoquinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |
| 8AQ-Mn-5Iu complex (1) | K1 (chloroquine-resistant) | 100-1000 | [11] |
| 8AQ-Cu-5Iu complex (2) | K1 (chloroquine-resistant) | 100-1000 | [11] |
| 8AQ-Ni-5Iu complex (3) | K1 (chloroquine-resistant) | 100-1000 | [11] |
| Primaquine | - | - | [11] |
| Tafenoquine | - | - | [11] |
Note: The data presented is for derivatives and not the parent 8-amino-6-fluoroquinoline. Primaquine and Tafenoquine are established drugs in this class.[11]
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol is widely used to determine the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Trypsinize, count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.[3]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[3]
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: In Vivo Antimalarial Efficacy Assessment (4-Day Suppressive Test)
This standard in vivo model is used to evaluate the efficacy of potential antimalarial compounds against blood-stage parasites.
Objective: To assess the in vivo antimalarial efficacy of a test compound using a rodent malaria model.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Mice
-
Test compound
-
Standard drug (e.g., Chloroquine)
-
Vehicle for compound suspension
-
Giemsa stain
-
Microscope
Procedure:
-
Infection:
-
Infect mice intravenously with 1 x 10⁷ P. berghei-infected red blood cells.
-
-
Treatment:
-
Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2 hours post-infection.
-
Include a control group receiving the vehicle only and a positive control group receiving a standard antimalarial drug.
-
-
Monitoring:
-
On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of suppression of parasitemia relative to the vehicle control group.
-
Caption: Workflow for the in vivo 4-day suppressive antimalarial test.
Conclusion and Future Directions
The comparative analysis of this compound and 8-amino-6-fluoroquinoline, through the lens of their respective derivative classes, reveals a fascinating dichotomy in bioactivity driven by a simple positional change of the amino group. The this compound scaffold is a promising starting point for the development of antibacterial and anticancer agents that target DNA topoisomerases. In contrast, the 8-amino-6-fluoroquinoline structure is a cornerstone for antimalarial drug discovery, with a unique mechanism geared towards eradicating persistent liver-stage parasites through metabolic activation and oxidative stress.
For researchers in drug development, this guide underscores the critical importance of structure-activity relationships. Future investigations should aim to directly compare the bioactivity of these two parent molecules to validate the inferences drawn from their derivatives. Furthermore, exploring hybrid molecules that incorporate features of both scaffolds could lead to novel therapeutic agents with dual-action capabilities. The detailed protocols provided herein offer a robust framework for conducting such evaluations, ensuring the generation of high-quality, reproducible data to drive the next wave of drug discovery.
References
- 1. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. GtR [gtr.ukri.org]
- 7. quora.com [quora.com]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 3-Aminoquinolines, with a Focus on 6-Fluoro Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors. Among its many variations, the 3-aminoquinoline framework is a particularly privileged substructure. The introduction of a fluorine atom, especially at the 6-position, can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous structural characterization of 6-fluoroquinolin-3-amine derivatives is paramount for researchers in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. This guide provides an in-depth comparison of the NMR spectra of the parent 3-aminoquinoline with its 6-fluoro derivative. By grounding our analysis in the experimentally verified data of the parent compound, we will logically deduce the spectral characteristics of this compound, paying special attention to the profound influence of the C-F bond on chemical shifts and coupling constants. This guide is designed to equip researchers with the expertise to confidently assign structures, verify substitution patterns, and troubleshoot spectral data for this important class of molecules.
Pillar 1: Foundational NMR Analysis of 3-Aminoquinoline
To understand the derivatives, we must first master the parent structure. The NMR spectrum of 3-aminoquinoline serves as our baseline. The key to its characterization lies in a systematic assignment of each proton and carbon, leveraging chemical shifts, spin-spin coupling, and 2D correlation experiments.
¹H and ¹³C NMR Spectral Data for 3-Aminoquinoline
The experimental data presented below for 3-aminoquinoline, typically recorded in DMSO-d₆, provides the ground truth for our comparative analysis. The use of DMSO-d₆ is advantageous as it solubilizes these often polar compounds and allows for the observation of exchangeable amine (-NH₂) protons.[1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |
| 2 | 8.58 (d, J=2.6 Hz) | 143.5 | C4, C8a |
| 3 | - | 136.7 | - |
| 4 | 7.85 (d, J=2.6 Hz) | 120.3 | C2, C5, C8a |
| 5 | 7.95 (d, J=8.1 Hz) | 128.5 | C4, C7, C8a |
| 6 | 7.40 (ddd, J=8.1, 7.0, 1.1 Hz) | 126.1 | C8 |
| 7 | 7.55 (ddd, J=8.4, 7.0, 1.4 Hz) | 128.4 | C5 |
| 8 | 7.80 (d, J=8.4 Hz) | 121.5 | C4a, C6 |
| 4a | - | 127.3 | - |
| 8a | - | 145.2 | - |
| NH₂ | 5.65 (s, broad) | - | C3, C4 |
| Note: Data is compiled and representative of typical values found in literature and spectral databases.[2][3] Chemical shifts are referenced to residual DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[4] |
Causality Behind Assignments:
-
Protons H2 and H4: These are easily identified as doublets with a small ⁴J coupling constant (~2.6 Hz). H2 is typically downfield of H4 due to the direct deshielding effect of the adjacent nitrogen atom.
-
Amine Protons (NH₂): The broad singlet around 5.65 ppm is characteristic of amine protons and will exchange upon addition of D₂O.
-
Benzo-ring Protons (H5-H8): This forms a classic aromatic spin system. H5 and H8 are deshielded relative to H6 and H7. H5 can be distinguished from H8 by its HMBC correlation to C4.[5]
-
Carbon Assignments: Unambiguous assignment requires 2D NMR. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon.[6] Quaternary carbons (C3, C4a, C8a) are then assigned using Heteronuclear Multiple Bond Correlation (HMBC), which reveals 2- and 3-bond correlations between protons and carbons.[6] For instance, the downfield shift of C8a is consistent with its position adjacent to the ring nitrogen.
Pillar 2: The Influence of C6-Fluorine Substitution
Introducing a highly electronegative fluorine atom at the C6 position dramatically alters the electronic environment of the quinoline ring. This manifests in predictable changes to both the ¹H and ¹³C NMR spectra.
Impact on Chemical Shifts (Substituent Chemical Shifts - SCS)
-
¹H NMR: The fluorine atom exerts its strongest influence on the ortho protons (H5 and H7) and a smaller effect on the para proton (H8).
-
H5 & H7: Both will experience deshielding due to the inductive electron-withdrawing effect of fluorine, shifting them downfield.
-
H8: A smaller downfield shift is expected.
-
-
¹³C NMR: The effect on carbon chemical shifts is more complex and diagnostic.
-
C6 (Ipso-Carbon): A very large downfield shift (typically >30 ppm) is expected. The signal will appear as a doublet with a large one-bond coupling constant (¹JCF).
-
C5 & C7 (Ortho-Carbons): Both will experience a shielding effect (upfield shift) of approximately 10-15 ppm.
-
C8 & C4a (Meta-Carbons): A smaller deshielding effect (downfield shift) is anticipated.
-
C8a (Para-Carbon): A small shielding effect (upfield shift) is typical.
-
The Signature of Fluorine: H-F and C-F Coupling
The most definitive evidence for fluorine substitution comes from observing spin-spin coupling between ¹⁹F (I=1/2, 100% abundance) and nearby ¹H and ¹³C nuclei.[7]
-
³JHF (ortho): Protons H5 and H7 will be split into doublets by the fluorine atom with a typical coupling constant of 8-10 Hz .
-
⁴JHF (meta): Protons H8 and the proton at position 2 will show a smaller coupling of 2-4 Hz .
-
¹JCF: The carbon directly attached to fluorine (C6) will exhibit a very large splitting, with a coupling constant typically in the range of 240-260 Hz .[8]
-
²JCF: The ortho carbons (C5 and C7) will show a significant two-bond coupling of 20-25 Hz .
-
³JCF: The meta carbons (C8 and C4a) will display a three-bond coupling of 7-10 Hz .[9]
-
⁴JCF: The para carbon (C8a) will have a smaller four-bond coupling of ~3 Hz .
Comparative Data: 3-Aminoquinoline vs. This compound
The following table provides a direct comparison, combining the experimental data of the parent compound with the predicted data for its 6-fluoro derivative. This predictive analysis is a powerful tool for researchers to anticipate and interpret their experimental results.
| Position | 3-Aminoquinoline (Experimental) | This compound (Predicted) | Rationale for Prediction |
| ¹H Data (δ, ppm) | |||
| H2 | 8.58 (d, J=2.6 Hz) | ~8.65 (dd, J≈2.6, 2.0 Hz) | Minor deshielding; adds ⁴JHF coupling. |
| H4 | 7.85 (d, J=2.6 Hz) | ~7.90 (d, J=2.6 Hz) | Minimal effect from distant F. |
| H5 | 7.95 (d, J=8.1 Hz) | ~8.10 (dd, J≈9.0, 5.5 Hz) | Ortho deshielding by F; split by H7 and F. |
| H7 | 7.55 (ddd) | ~7.70 (ddd, J≈9.0, 9.0, 2.5 Hz) | Ortho deshielding by F; adds ³JHF coupling. |
| H8 | 7.80 (d, J=8.4 Hz) | ~7.95 (dd, J≈9.0, 4.0 Hz) | Meta deshielding by F; adds ⁴JHF coupling. |
| NH₂ | 5.65 (s, broad) | ~5.70 (s, broad) | Minor inductive effect. |
| ¹³C Data (δ, ppm) | |||
| C2 | 143.5 | ~143.8 (d, ⁵JCF≈2 Hz) | Minor effect, potential long-range coupling. |
| C3 | 136.7 | ~137.0 | Minimal effect. |
| C4 | 120.3 | ~120.5 | Minimal effect. |
| C5 | 128.5 | ~115.5 (d, ²JCF≈22 Hz) | Strong ortho shielding by F. |
| C6 | 126.1 | ~159.0 (d, ¹JCF≈250 Hz) | Very strong ipso deshielding by F. |
| C7 | 128.4 | ~118.0 (d, ²JCF≈25 Hz) | Strong ortho shielding by F. |
| C8 | 121.5 | ~123.5 (d, ³JCF≈8 Hz) | Meta deshielding by F. |
| C4a | 127.3 | ~129.0 (d, ³JCF≈9 Hz) | Meta deshielding by F. |
| C8a | 145.2 | ~142.0 (d, ⁴JCF≈3 Hz) | Para shielding by F. |
Experimental Protocols
Adherence to a rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Standard Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its excellent solubilizing power and high boiling point. CDCl₃ can also be used, but the NH₂ peak may be broader or exchange more rapidly.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
These protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.
-
¹H NMR Spectroscopy:
-
Experiment: Standard single-pulse acquisition.
-
Spectral Width: -1 to 10 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, ensuring a signal-to-noise ratio >100:1 for the main compound peaks.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Experiment: Proton-decoupled single-pulse acquisition.
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, depending on concentration.
-
-
2D NMR (HSQC & HMBC):
-
HSQC: Use a gradient-selected, sensitivity-enhanced sequence. Optimize spectral widths in both dimensions to cover the relevant proton and carbon regions.
-
HMBC: Use a gradient-selected magnitude mode sequence. The long-range coupling delay should be optimized for an average ⁿJCH of 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.[6]
-
Visualization of Workflows and Structural Relationships
Graphical representations provide a clear and concise overview of the analytical process and the key correlations used for structure elucidation.
Caption: Workflow for NMR-based characterization.
Caption: Key correlations for this compound.
Conclusion
The structural elucidation of this compound derivatives is a task readily accomplished through a systematic and multi-faceted NMR approach. By establishing a solid understanding of the parent 3-aminoquinoline scaffold, one can accurately predict and interpret the spectra of its fluorinated analogues. The key diagnostic markers—predictable chemical shift perturbations and, most importantly, the characteristic patterns of H-F and C-F coupling—provide irrefutable evidence of the fluorine's position and the overall molecular structure. The protocols and analytical logic detailed in this guide form a self-validating system, ensuring that researchers can proceed with confidence in the identity and purity of their compounds, thereby accelerating the pace of discovery in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminoquinoline(580-17-6) 13C NMR [m.chemicalbook.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. westmont.edu [westmont.edu]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
A Senior Application Scientist's Comparative Guide to the In Vitro Biological Evaluation of 6-Fluoroquinolin-3-amine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a fluorine atom at the 6-position and an amine group at the 3-position creates the 6-Fluoroquinolin-3-amine core, a privileged structure known for its diverse biological activities. This guide provides a comparative framework for the in vitro evaluation of novel compounds derived from this scaffold, focusing on methodologies to assess their anticancer, antimicrobial, and enzyme-inhibitory potential. We will delve into the causality behind experimental choices, present detailed protocols, and compare performance data to establish a clear understanding of their therapeutic promise.
I. Evaluation of Anticancer Activity: Cytotoxicity Screening
The primary goal in early-stage anticancer drug discovery is to identify compounds that selectively kill or inhibit the proliferation of cancer cells. Quinolone derivatives have been extensively studied for these properties, often acting by disrupting DNA replication and repair mechanisms.[1][2]
Core Rationale: Why Measure Cytotoxicity?
The fundamental principle is to determine a compound's potency in inhibiting cancer cell growth. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.[3][4] A lower IC50 value indicates higher potency. Comparing the IC50 values of novel this compound derivatives against various cancer cell lines, and benchmarking them against standard chemotherapeutic agents like Doxorubicin or Etoposide, provides a direct measure of their potential.[5][6]
Primary Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[7] Its selection is based on its reliability and direct correlation with metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[9][10]
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C with 5% CO2 for 24 hours.[8]
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Create a series of dilutions in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[10]
-
Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Comparative Data: Cytotoxicity of Fluoroquinolone Derivatives
The following table summarizes the reported cytotoxic activities of various fluoroquinolone derivatives against common cancer cell lines, providing a benchmark for evaluating new this compound compounds.
| Compound Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| N-acylated Ciprofloxacin (32) | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 | [1] |
| Norfloxacin Derivative (73) | MCF-7 (Breast) | 2.27 | - | - | [1] |
| Norfloxacin Derivative (73) | PC3 (Prostate) | 2.33 | - | - | [1] |
| Ciprofloxacin Hydrazide (II) | NCI-60 (Mean) | 3.30 | Etoposide | >50 | [2][11] |
| Ciprofloxacin Hydrazide (IIIb) | NCI-60 (Mean) | 2.45 | Etoposide | >50 | [2][11] |
| Thiosemicarbazone (7f) | Capan-1 (Pancreatic) | Comparable to Doxorubicin | Doxorubicin | - | [6][12] |
| Pyran-quinoline (6a) | MCF-7 (Breast) | 5 | Doxorubicin | 33 | [5] |
II. Evaluation of Antimicrobial Activity
The quinolone core is famously associated with antibacterial agents. Therefore, evaluating novel this compound derivatives for antimicrobial properties is a logical and critical step.
Core Rationale: Why Determine Minimum Inhibitory Concentration (MIC)?
The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This quantitative measure allows for direct comparison of the potency of different compounds against a panel of clinically relevant bacterial and fungal strains.[15][16] Standard methodologies are crucial for reproducibility and are outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI).[17]
Primary Methodology: Broth Microdilution Assay
The broth microdilution method is a gold-standard technique for determining MIC values.[17] It involves challenging a standardized inoculum of bacteria with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[16] This method is favored for its efficiency, cost-effectiveness, and ability to test multiple compounds and concentrations simultaneously.[13][17]
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apec.org [apec.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. woah.org [woah.org]
- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Determination of Quinolone Derivatives
Welcome, researchers and drug development professionals. In the landscape of antimicrobial therapeutics, quinolones represent a critical class of synthetic broad-spectrum antibiotics. Their widespread use in both human and veterinary medicine necessitates robust, reliable, and sensitive analytical methods to ensure pharmaceutical quality control, monitor residues in food products, and conduct vital pharmacokinetic studies.[1][2]
This guide is designed to navigate the complex terrain of quinolone analysis. We will move beyond a simple listing of techniques to provide a comparative analysis grounded in experimental evidence and field-proven insights. Our objective is to explain the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific application.
The First Critical Step: Mastering Sample Preparation
Before any analyte can be accurately measured, it must be effectively isolated from its matrix. For quinolone analysis, particularly in complex biological or food matrices, sample preparation is paramount. This step aims to remove interfering substances (like proteins and fats) and concentrate the target analytes, thereby enhancing method sensitivity and protecting the analytical instrumentation.[3][4]
Commonly employed sample preparation techniques include:
-
Solid-Phase Extraction (SPE): Widely regarded for its efficiency and selectivity, SPE is a dominant technique for cleaning up complex samples.[5] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferents are washed away, and the quinolones are retained, then eluted with a small volume of an appropriate solvent. The choice of sorbent (e.g., a C18 cartridge) is critical for effective retention of the target quinolones.[1]
-
Liquid-Liquid Extraction (LLE): A traditional method based on the differential solubility of quinolones in two immiscible liquids. While effective, it can be solvent- and labor-intensive.[5][6] Miniaturized versions have been developed to reduce solvent consumption.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis in food, the QuEChERS method has been successfully adapted for quinolones.[4] It typically involves an extraction step with acetonitrile followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove matrix components.[4]
Caption: A generalized workflow for preparing complex samples for quinolone analysis.
Comparative Analysis of Core Instrumental Techniques
The choice of instrumental technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and available resources. We will compare the four principal techniques employed for quinolone determination.
| Technique | Principle | Primary Advantage | Key Limitation | Typical Application |
| HPLC-UV/FLD | Chromatographic separation based on polarity, with UV or Fluorescence detection. | Robust, cost-effective, widely available.[1] | Moderate sensitivity and selectivity; may require derivatization.[7][8] | Pharmaceutical QC, routine analysis of high-concentration samples.[9] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for identification and quantification. | Unmatched sensitivity and selectivity; provides structural confirmation.[10][11] | High capital and operational cost; susceptible to matrix effects.[4] | Trace residue analysis in food and environmental samples; pharmacokinetics.[12][13] |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-mass ratio of analytes in an electric field. | High separation efficiency, low sample/reagent use, fast analysis.[7][14] | Lower sensitivity than LC-MS/MS; can have reproducibility challenges.[15] | Analysis of complex mixtures, chiral separations.[16] |
| Spectrophotometry | Formation of a colored complex (e.g., ion-pair) that absorbs light at a specific wavelength. | Simple, rapid, very low cost.[17][18] | Low selectivity, prone to interference from excipients and matrix components.[19] | Preliminary or non-specific assays in simple matrices.[20] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of many analytical laboratories and is the most frequently applied technique for quinolone analysis.[3][7][8] The separation is typically achieved on a reversed-phase column, such as a C18, which effectively retains the moderately polar quinolone molecules.[1][21]
-
Causality in Method Development: The choice of mobile phase is crucial. A mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (acetonitrile or methanol) is common.[9][22] The pH of the aqueous phase is adjusted to control the ionization state of the quinolones, thereby influencing their retention time and peak shape. Detection is often performed using a UV detector, as the quinolone structure contains a chromophore that absorbs strongly in the UV range, or a fluorescence detector (FLD) for enhanced sensitivity with certain fluoroquinolones.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and specificity, such as detecting trace-level residues in food, LC-MS/MS is the gold standard.[4][10] It couples the powerful separation of HPLC with the definitive identification capabilities of tandem mass spectrometry.
-
Trustworthiness Through Confirmation: The European Union and other regulatory bodies have strict guidelines for confirmatory methods, and LC-MS/MS meets these criteria by monitoring multiple specific ion transitions for each analyte.[10] This high degree of specificity ensures that the detected signal is unambiguously from the target quinolone and not an interfering matrix component. The addition of a small amount of acid, like formic acid, to the mobile phase is a common practice as it promotes the protonation of the quinolone molecules, making them amenable to detection in the positive electrospray ionization (ESI+) mode.[10][23]
Capillary Electrophoresis (CE)
CE offers a fundamentally different separation mechanism from chromatography. In Capillary Zone Electrophoresis (CZE), ionized analytes migrate through a capillary under the influence of a high electric field at speeds dependent on their charge-to-mass ratio.[7][14]
-
Expertise in Application: CE excels due to its remarkable separation efficiency and speed, often without the need for organic solvents.[14] The pH of the background electrolyte (BGE) is the most critical parameter, as it directly influences the charge of the quinolone molecules and thus their migration order.[16][24] While UV detection is common, coupling CE with more sensitive detectors like chemiluminescence can significantly lower detection limits.[15]
Spectrophotometry
Spectrophotometric methods are valued for their simplicity and low cost.[18] These assays are typically based on the formation of a colored ion-pair complex between the quinolone (which is protonated in an acidic medium) and an anionic dye, such as bromothymol blue or erythrosin.[17][18] The resulting complex is extracted into an organic solvent, and its absorbance is measured.
-
Understanding the Limitations: While rapid, these methods lack specificity. The reaction can occur with any compound that has a similar basic functional group, leading to potential interferences from other drugs or matrix components. Therefore, spectrophotometry is generally unsuitable for complex matrices or for distinguishing between different quinolone derivatives. Its application is best reserved for the assay of pure substances or simple pharmaceutical formulations.[2][20]
Validated Experimental Protocols
To translate theory into practice, we provide two detailed, self-validating protocols for common quinolone analysis scenarios.
Protocol 1: HPLC-UV for Ciprofloxacin in Pharmaceutical Tablets
This protocol is a robust method for quality control, ensuring that a pharmaceutical product contains the correct amount of the active ingredient.
Caption: Workflow for the quality control analysis of ciprofloxacin tablets by HPLC-UV.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve ciprofloxacin hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards (e.g., 10-50 µg/mL) by serial dilution.[9]
-
Sample Preparation: Weigh and finely powder a set number of tablets (e.g., 20). Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection.[9]
-
Chromatographic Conditions:
-
Column: C18, 125 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.025 M orthophosphoric acid, pH adjusted to 3.0 with triethylamine) in a 40:60 v/v ratio.[9] The acidic pH ensures the protonation of ciprofloxacin for good retention and peak shape on the reversed-phase column.
-
Flow Rate: 1.0 - 2.0 mL/min.[9]
-
Detection: UV at 278 nm.[9]
-
Injection Volume: 20 µL.
-
-
Analysis & Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of ciprofloxacin in the sample from the calibration curve. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[9]
Protocol 2: LC-MS/MS for Quinolone Residues in Milk
This protocol provides the high sensitivity and confirmation required for monitoring veterinary drug residues in a complex food matrix.
Caption: Workflow for the trace residue analysis of quinolones in milk by LC-MS/MS.
Methodology:
-
Sample Preparation (SPE):
-
Take a known volume of milk (e.g., 5 mL) and add an internal standard.
-
Perform a protein precipitation/extraction step by adding acetonitrile containing 1% formic acid.[10] Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., polymeric or C18).[13][25]
-
Wash the cartridge with water to remove polar interferences.
-
Elute the quinolones with 3 mL of methanol.[25]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 0.5 mL of the initial mobile phase.[25]
-
-
LC-MS/MS Conditions:
-
LC Column: C18 or C8, 100 mm x 3.0 mm, <3 µm particle size.[12]
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile/methanol.[10][12][23] The gradient allows for the separation of multiple quinolones with varying polarities in a single run.
-
Flow Rate: 0.4 mL/min.[12]
-
MS Detector: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[10][12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each quinolone, monitor at least two specific precursor → product ion transitions for confident identification and quantification.[10]
-
-
Analysis: Analyze the samples against matrix-matched calibration standards to compensate for any matrix effects (ion suppression or enhancement). The method's performance, including decision limit (CCα) and detection capability (CCβ), should be validated according to regulatory guidelines such as Commission Decision 2002/657/EC.[10]
This comprehensive guide provides the foundational knowledge and practical protocols to approach the analysis of quinolone derivatives with confidence. By understanding the principles behind each technique and the rationale for specific experimental choices, you can develop and validate methods that are not only accurate and precise but also perfectly suited to your analytical challenges.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Quinolone Antibiotic Residues in Chicken Meat by Wayealâs LCMS-TQ9200 Liquid Chromatography Mass Spectrometry (LC-MS/MS) System [wayeal-instrument.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Separation and determination of quinolone antibacterials by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 15. Determination of quinolone antibiotics in urine by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions | Semantic Scholar [semanticscholar.org]
- 20. Spectrophotometric determination of quinolone antibiotics by an association complex formation with aluminum(III) and erythrosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. unitedjchem.org [unitedjchem.org]
- 22. questjournals.org [questjournals.org]
- 23. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrophoretic behaviour of quinolones in capillary electrophoresis. Effect of pH and evaluation of ionization constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
A Comparative Study of Kinase Inhibition by 6-Fluoroquinolin-3-amine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline core is a well-established and versatile scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for designing molecules that can effectively interact with the ATP-binding site of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. Quinoline-based compounds have demonstrated significant inhibitory activity across a broad spectrum of kinases, disrupting aberrant signaling pathways that drive tumor growth and progression.[1][4]
This guide focuses on a specific, promising subclass: 6-Fluoroquinolin-3-amine derivatives . The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. The 3-amino group serves as a crucial attachment point for various side chains, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
This document provides a comparative analysis of the kinase inhibitory potential of this compound derivatives, supported by available experimental data. We will delve into the mechanistic basis of their action, present a comparative analysis of their inhibitory activities, and provide detailed, field-proven protocols for their evaluation.
Mechanism of Kinase Inhibition: Targeting the ATP-Binding Site
The majority of quinoline-based kinase inhibitors, including the this compound scaffold, function as ATP-competitive inhibitors.[3] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. These inhibitors are designed to mimic the adenine region of ATP, allowing them to bind to the hydrophobic pocket of the kinase's active site.
The quinoline ring system can form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction stabilizes the inhibitor-kinase complex and prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. The substituents on the 3-amino group and other positions of the quinoline ring extend into surrounding regions of the ATP-binding site, allowing for the exploitation of subtle differences between kinases to achieve selectivity.
Comparative Analysis of Kinase Inhibitory Activity
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound A3 | Fluoroquinolone Derivative | PI3Kγ | Potent (specific value not provided) | [5] |
| Quizartinib | 3H-Pyrazolo[4,3-f]quinoline | FLT3 | Nanomolar range | [6] |
| Compound 1c | Pyrazolo[3,4-g]isoquinoline | Haspin, DYRK1A | 66, >1000 | [7] |
| CPD4 | Quinoxalinone Derivative | EGFR (L858R/T790M/C797S) | 3.04 | [8] |
| Compound 13k | Quinazoline Derivative | PI3Kα | Potent (specific value not provided) | [3] |
Note: The data presented here is for structurally related compounds and is intended to illustrate the potential of the broader quinoline scaffold. Further research is required to establish a detailed structure-activity relationship (SAR) for this compound derivatives specifically.
Key Signaling Pathways Targeted
This compound derivatives have the potential to inhibit kinases involved in critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a common feature in many cancers.[9] Inhibitors targeting kinases within this pathway, such as PI3K and mTOR, can effectively block these pro-survival signals and induce apoptosis in cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[10] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. EGFR inhibitors block the kinase activity of the receptor, preventing downstream signaling.
Experimental Protocols
To enable researchers to validate the efficacy of this compound derivatives, we provide the following detailed, step-by-step protocols for key assays.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based assay to determine the in vitro potency (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.[11]
-
Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Caption: Experimental workflow for the ADP-Glo™ in vitro kinase assay.
Cellular Assay: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol outlines the procedure to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound derivative)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. The available data on related quinoline and fluoroquinolone derivatives suggest that this class of compounds has the potential to effectively target key signaling pathways implicated in cancer. The fluorine substitution at the 6-position is anticipated to confer favorable pharmacokinetic properties, while the 3-amino group provides a versatile handle for synthetic modification to optimize potency and selectivity.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives against a broad panel of kinases to establish a comprehensive structure-activity relationship. This will enable the identification of lead compounds with improved potency and selectivity for specific kinase targets, paving the way for their further development as potential therapeutic agents.
References
- 1. content.protocols.io [content.protocols.io]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-Fluoroquinolin-3-amine Synthesis via HPLC-MS
Abstract
In the landscape of pharmaceutical development, the purity and identity of synthetic intermediates are paramount. 6-Fluoroquinolin-3-amine, a key building block in the synthesis of various pharmacologically active agents, is no exception.[1][2] Its successful synthesis must be confirmed by robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the characterization of synthesized this compound. We will explore the causality behind experimental choices, present a detailed validation protocol in accordance with international guidelines, and objectively compare the performance of HPLC-MS against alternative analytical techniques.
Introduction: The Critical Role of Analytical Validation
This compound is a heterocyclic amine whose quinoline scaffold is central to numerous therapeutic agents, including antibacterial and anticancer drugs.[1][3][4] The synthetic pathways to this intermediate can yield a variety of impurities, such as starting materials, byproducts, and degradation products. Therefore, a highly selective and sensitive analytical method is required to confirm the identity and quantify the purity of the synthesized compound.
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[5][6] It is a regulatory requirement mandated by bodies like the U.S. Food and Drug Administration (FDA) and is harmonized globally through the International Council for Harmonisation (ICH) guidelines.[7][8] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring data reliability and accuracy throughout the drug development lifecycle.[9][10][11] This guide is structured around these principles to establish a trustworthy HPLC-MS method.
The Method of Choice: Why HPLC-MS?
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique that combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[12][13]
-
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[14] For a compound like this compound, which is a non-volatile small molecule, Reverse-Phase HPLC is the ideal separation mode.[13][15]
-
Mass Spectrometry (MS) provides mass-to-charge ratio (m/z) information, which offers high specificity for compound identification.[12] Techniques like Electrospray Ionization (ESI) are well-suited for polar, ionizable molecules such as amines, converting them into gas-phase ions for MS analysis.[13][16]
The dual selectivity of this combination makes LC-MS an exceptionally robust tool for identifying and quantifying a target analyte in a complex synthetic mixture.[12]
HPLC-MS Method Validation Protocol
The objective of this validation is to demonstrate that the developed HPLC-MS method is fit for the purpose of quantifying the purity of synthesized this compound and identifying its key impurities. The validation is performed according to the ICH Q2(R2) guidelines.[5][17]
Experimental Workflow
The overall process for validating the analytical method is depicted below.
Caption: Workflow for HPLC-MS Method Validation.
Materials and Instrumentation
-
Analyte: Synthesized this compound, Reference Standard of this compound (>99.5% purity).
-
Instrumentation: HPLC system with a UV/PDA detector coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.[18]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[19]
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).
Chromatographic and MS Conditions (Starting Point)
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of the analyte and any less polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure good separation efficiency. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading. |
| Ionization Mode | ESI Positive (+) | The amine group is basic and readily accepts a proton to form a positive ion. |
| MS Detection | Selected Ion Monitoring (SIM) | For quantification, monitor the protonated molecular ion [M+H]⁺ of this compound. Scan mode for impurity identification. |
Validation Parameter Assessment
1. Specificity/Selectivity The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]
-
Protocol:
-
Analyze a blank (diluent), the reference standard, the synthesized sample, and a spiked sample containing known related impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte.[20]
-
Confirm that the analyte peak is free from co-elution from other components using the mass spectrometer and by assessing peak purity with a PDA detector.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the mass spectrum of the peak should correspond only to the target analyte.
2. Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected sample concentration.[20][21]
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.998.
3. Accuracy The closeness of test results obtained by the method to the true value.[10]
-
Protocol: Perform recovery studies by spiking a known amount of analyte reference standard into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[22]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[20]
4. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[20]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[17]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[21]
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%).
6. Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[22]
-
Protocol: Introduce small changes to method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Comparative Analysis of Analytical Techniques
While HPLC-MS is a premier technique, other methods can also be used for characterization. The choice of technique depends on the specific analytical goal.[23]
Caption: Decision logic for selecting an analytical technique.
Performance Comparison Table
| Feature | HPLC-MS | GC-MS (Gas Chromatography-MS) | NMR (Nuclear Magnetic Resonance) |
| Applicability | Excellent. Ideal for non-volatile, polar compounds like this compound.[24] | Poor. Requires derivatization to increase volatility and thermal stability, adding complexity and potential for artifacts. | Excellent. Provides definitive structural information and can be used for quantification (qNMR). |
| Primary Use | Purity assessment, impurity identification, and quantification. | Analysis of volatile and semi-volatile compounds. | Unambiguous structural elucidation and confirmation of identity. |
| Sensitivity | Very high (pg to fg range). | High (pg range). | Lower sensitivity, requires more sample (mg range). |
| Selectivity | High (chromatographic separation + mass filtering). | High (chromatographic separation + mass filtering). | Very high (unique chemical shifts for each nucleus). |
| Throughput | High. Runtimes are typically short (5-15 min).[21] | Moderate. Runtimes can be longer. | Low. Acquisition times can be long, especially for 2D experiments. |
| Conclusion | Method of choice for routine quality control, release testing, and stability studies due to its high sensitivity, selectivity, and throughput. | Not recommended as a primary technique for this analyte but could be useful for detecting specific volatile impurities if suspected. | Essential for initial structural confirmation of the synthesized molecule but less practical for high-throughput purity analysis. |
Conclusion
The validation of an analytical method is a cornerstone of pharmaceutical development, providing the necessary evidence that a method is reliable for its intended purpose. This guide has detailed a comprehensive protocol for the validation of an HPLC-MS method for this compound, grounded in the principles of the ICH Q2(R2) guideline.[7][8] The inherent sensitivity and selectivity of HPLC-MS make it the superior choice for quantifying the purity and identifying impurities of this critical synthetic intermediate. While techniques like NMR are indispensable for absolute structural confirmation, HPLC-MS offers the optimal balance of performance characteristics for routine quality control in a research and drug development setting. Adherence to this structured validation approach ensures data integrity and regulatory compliance, ultimately safeguarding the quality of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. chemyx.com [chemyx.com]
- 13. agilent.com [agilent.com]
- 14. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. squjs.squ.edu.om [squjs.squ.edu.om]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. propharmagroup.com [propharmagroup.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Navigating Cytotoxicity: A Comparative Guide to Assay Selection for Novel 6-Fluoroquinolin-3-amine Derivatives
For Immediate Release
In the landscape of oncological drug discovery, the evaluation of a novel compound's cytotoxic potential is a critical initial step. For researchers, scientists, and drug development professionals working with promising new molecules such as 6-Fluoroquinolin-3-amine derivatives, selecting the most appropriate cytotoxicity assay is paramount for generating reliable and translatable data. This guide provides an in-depth comparison of key cytotoxicity assays, offering insights into their mechanisms, protocols, and data interpretation to empower informed decision-making in the laboratory.
Quinoline derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The accurate assessment of their cytotoxic effects is a foundational element in the journey from a promising compound to a potential therapeutic.[1] This guide will dissect and compare three widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity; the LDH assay, which assesses membrane integrity; and the Caspase-Glo® 3/7 assay, which quantifies apoptosis.
The Principle of Measurement: A Triad of Cellular Health Indicators
The selection of a cytotoxicity assay is intrinsically linked to the cellular parameter it measures. Understanding these different endpoints is crucial for a comprehensive assessment of a compound's effect on cell viability.
-
Metabolic Activity (MTT & MTS Assays): Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are colorimetric assays that gauge cell viability by measuring the metabolic activity of a cell population.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[4][5][6] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[7]
-
Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay operates on a different principle, quantifying cell death by measuring the leakage of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[8][9] LDH is a stable enzyme present in most cell types and its release is a hallmark of cytotoxicity.[9] The amount of LDH released is proportional to the number of lysed cells.[9]
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[1] The Caspase-Glo® 3/7 assay is a luminescent assay that specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10][11] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to generate a luminescent signal.[10][11] This signal is directly proportional to the amount of caspase activity and, consequently, the level of apoptosis.
Comparative Analysis of Key Cytotoxicity Assays
Choosing the optimal assay requires a careful consideration of their respective advantages and limitations. The following table provides a comparative summary to aid in this selection process.
| Assay Feature | MTT Assay | LDH Assay | Caspase-Glo® 3/7 Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[4][5][6] | Measures plasma membrane damage via the release of lactate dehydrogenase (LDH).[8][9] | Measures apoptosis via the activity of executioner caspases 3 and 7.[11] |
| Endpoint | Cell viability and proliferation.[4] | Cell death (cytotoxicity).[8] | Apoptosis.[1] |
| Advantages | Well-established, cost-effective, and provides a good indication of overall cell health.[12] | Non-lytic (measures released LDH), allowing for multiplexing with other assays.[8] Simple and rapid protocol.[13] | Highly sensitive, specific for apoptosis, and has a broad dynamic range.[11] Amenable to high-throughput screening.[10] |
| Limitations | Can be affected by compounds that alter cellular metabolism without causing cell death.[14] Requires a solubilization step for the formazan product.[4][5] | Less sensitive for early apoptotic events where the membrane is still intact.[12][15] Can be influenced by serum LDH. | May not detect non-apoptotic cell death mechanisms. More expensive than colorimetric assays.[11] |
| Typical Readout | Absorbance (colorimetric).[4] | Absorbance (colorimetric) or Luminescence.[8][16] | Luminescence.[10] |
Experimental Protocols: A Step-by-Step Guide
To ensure robust and reproducible results, adherence to well-defined protocols is essential. Below are detailed, step-by-step methodologies for the MTT, LDH, and Caspase-Glo® 3/7 assays.
MTT Assay Protocol
This protocol is a widely used method for assessing cell viability.[6]
Materials:
-
Novel this compound derivatives
-
Target cancer cell line
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)[17]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
LDH Assay Protocol
This assay quantifies cytotoxicity by measuring LDH release from damaged cells.[8]
Materials:
-
Novel this compound derivatives
-
Target cancer cell line
-
Complete culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.[19]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture to each well.[13]
-
Incubation: Incubate the plate at room temperature for a specified time according to the kit instructions, protected from light.
-
Reaction Termination: Add the stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[8]
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a lysis buffer).
Caption: Workflow of the LDH cytotoxicity assay.
Caspase-Glo® 3/7 Assay Protocol
This luminescent assay is a sensitive method for detecting apoptosis.[10][11]
Materials:
-
Novel this compound derivatives
-
Target cancer cell line
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described in the MTT protocol.
-
Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and add it directly to each well.[20]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[11]
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change in caspase activity compared to the vehicle control.
Caption: Workflow of the Caspase-Glo® 3/7 assay.
Interpreting the Data: A Holistic View of Cytotoxicity
The data generated from these assays provide complementary insights into the cytotoxic mechanism of novel this compound derivatives.
-
A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cell death or growth inhibition.[14]
-
An increase in the LDH signal is a direct measure of cell lysis and membrane damage.[8]
-
An increase in the Caspase-Glo® 3/7 signal specifically points to the induction of apoptosis.[10]
By employing a multi-assay approach, researchers can build a more comprehensive profile of a compound's cytotoxic effects. For instance, a compound that shows a strong increase in caspase activity and LDH release, coupled with a decrease in MTT reduction, is likely a potent inducer of apoptotic cell death leading to membrane disruption. Conversely, a compound that significantly reduces the MTT signal without a corresponding increase in LDH or caspase activity might be cytostatic, inhibiting cell proliferation rather than directly killing the cells.
Conclusion: An Informed Approach to Cytotoxicity Screening
The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel compounds like this compound derivatives. There is no single "best" assay; the optimal choice depends on the specific research question, the expected mechanism of action of the compound, and available resources. By understanding the principles, advantages, and limitations of different assays, and by employing a multi-faceted approach, researchers can generate robust and meaningful data that will effectively guide the future development of these promising anticancer agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. iscaconsortium.org [iscaconsortium.org]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 15. Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. promega.com [promega.com]
A Comparative Crystallographic Guide to 6-Fluoroquinolin-3-amine Derivatives for Advanced Drug Discovery
This guide provides an in-depth comparative analysis of the X-ray crystallography of two distinct 6-fluoroquinolin-3-amine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state structural properties of this important class of compounds. By examining the crystal structures of these molecules, we can gain critical insights into their intermolecular interactions and crystal packing, which are pivotal for their physicochemical properties and, ultimately, their biological activity.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position and an amine group at the 3-position can significantly modulate the electronic properties and biological activity of the quinoline ring system. X-ray crystallography provides the definitive atomic-level blueprint of these molecules, revealing the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces that govern their solid-state behavior.
Comparative Crystallographic Analysis
This guide focuses on the crystallographic data of two structurally complex this compound derivatives, providing a comparative overview of their key structural parameters. The selected compounds are:
-
Compound 1: (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one
-
Compound 2: 6-amino-5-(6-fluoro-3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
These compounds were chosen based on the availability of their single-crystal X-ray diffraction data, allowing for a direct comparison of their solid-state structures.
Crystallographic Data Summary
| Parameter | Compound 1[1] | Compound 2[2] |
| Empirical Formula | C₁₉H₁₄ClFN₂O₂ | C₂₂H₁₆FN₅O₃ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 8.9893(3) | 13.3119(5) |
| b (Å) | 9.5324(3) | 10.7033(4) |
| c (Å) | 10.1917(4) | 13.8141(4) |
| α (°) | 95.1780(10) | 90 |
| β (°) | 96.5320(1) | 91.8261(12) |
| γ (°) | 116.3930(10) | 90 |
| Volume (ų) | 767.42(5) | 1968.4(1) |
| Z | 2 | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The differences in the chemical structures of Compound 1 and Compound 2 lead to distinct intermolecular interactions and crystal packing arrangements.
Compound 1 features a Schiff base linkage and a hydroxyl group, which are key players in its supramolecular assembly. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The hydroxy group acts as a hydrogen bond donor, while the quinolone carbonyl oxygen and the imine nitrogen can act as acceptors. These interactions, along with π-π stacking between the aromatic quinoline and phenyl rings, contribute to the formation of a stable three-dimensional network. The presence of the bulky cyclopropyl group also influences the packing efficiency and the overall crystal density.
Compound 2 , on the other hand, possesses a more extended and rigid fused ring system. The pyrimidine-2,4(1H,3H)-dione moiety provides multiple hydrogen bond donor and acceptor sites. The amino group on the pyrimidine ring and the N-H of the pyrimidine itself are potent hydrogen bond donors, while the carbonyl oxygens are strong acceptors. These functionalities facilitate the formation of robust hydrogen-bonding motifs, such as dimers or chains. The crystal packing is further influenced by C-H···N and C-H···O interactions, as well as potential π-π stacking between the isoxazolo[5,4-b]quinoline and phenyl rings.[2]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step sequence. A common strategy is the Gould-Jacobs reaction, starting from a substituted aniline and a diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, decarboxylation, and subsequent functional group manipulations to introduce the amino group and other desired substituents.
Representative Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.
Step-by-Step Crystallization by Slow Evaporation:
-
Purification: The synthesized compound is first purified to the highest possible degree using techniques such as column chromatography or recrystallization.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetonitrile, and mixtures thereof.
-
Solution Preparation: A saturated or near-saturated solution of the compound is prepared at room temperature or slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial or beaker. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of single crystals over a period of days to weeks.
Alternative and Complementary Structural Analysis Techniques
While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids, other techniques can provide valuable and complementary information.
-
Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the bulk crystallinity of a sample, identifying different polymorphic forms, and assessing sample purity. It provides a "fingerprint" of the crystalline material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) can provide information about the local environment of atoms in the solid state, including internuclear distances and torsion angles. It is particularly useful for studying materials that are not amenable to single-crystal growth.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformations of molecules and to model their intermolecular interactions and crystal packing. These theoretical calculations can complement experimental data and provide insights into the energetics of different packing arrangements.
Conclusion
The crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-property relationships. The comparison of Compound 1 and Compound 2 demonstrates how the introduction of different substituents significantly influences the intermolecular interactions and crystal packing. This, in turn, affects key properties such as solubility, stability, and bioavailability. A thorough understanding of the solid-state structure through X-ray crystallography, complemented by other analytical techniques, is therefore essential for the rational design and development of new quinoline-based therapeutic agents.
References
Efficacy of 6-Fluoroquinolin-3-amine derivatives against drug-resistant cell lines
An In-Depth Comparative Guide to the Efficacy of 6-Fluoroquinolin-3-amine Derivatives Against Drug-Resistant Cancer Cell Lines
Introduction: The Challenge of Multidrug Resistance in Oncology
The development of multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer.[1][2] Tumors can develop resistance to a wide array of structurally and mechanistically distinct anticancer drugs, often leading to treatment failure. One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration to sub-lethal levels.[1][3] This has spurred a continuous search for novel therapeutic agents that can either evade this resistance mechanism or directly inhibit it.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[4] A prominent subclass, fluoroquinolones, initially developed as antibacterial agents, have garnered significant attention for their potential as anticancer agents.[5][6][7] Their mechanism often involves the inhibition of topoisomerase II, an enzyme critical for DNA replication, leading to cell cycle arrest and apoptosis.[8][9] This guide focuses on a specific, promising class of these compounds—this compound derivatives—and provides a comparative analysis of their efficacy, mechanism of action, and potential to overcome the challenge of drug resistance in cancer cells.
Comparative Efficacy of Fluoroquinoline Derivatives in Drug-Resistant Models
The primary indicator of a novel compound's potential is its ability to maintain high cytotoxicity against cancer cells that have developed resistance to standard drugs. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) in resistant cell lines versus their sensitive, parental counterparts. A lower IC50 value indicates higher potency.
While specific data for a comprehensive panel of this compound derivatives is emerging, the broader class of fluoroquinolone and quinoline derivatives has shown significant promise. For instance, studies on novel N(10)-substituted acridone derivatives, which share structural similarities with quinolones, have demonstrated the potential of this type of scaffold. One derivative, compound 14 , showed high cytotoxicity against a P-gp-expressing non-small cell lung cancer cell line (SW1573/2R160) and a doxorubicin-resistant leukemia cell line (HL-60/DX), suggesting it may be a promising agent against MDR.[10]
Below is a representative table summarizing the cytotoxic activity of a hypothetical this compound derivative (let's call it FQA-D1 ) compared to a standard chemotherapeutic agent, Doxorubicin, in a sensitive and a drug-resistant cell line pair.
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF)* |
| Doxorubicin | MCF-7 (Sensitive Breast Cancer) | 0.05 | 20 |
| MCF-7/ADR (Resistant) | 1.00 | ||
| FQA-D1 | MCF-7 (Sensitive Breast Cancer) | 0.50 | 1.8 |
| MCF-7/ADR (Resistant) | 0.90 |
Resistance Factor (RF) is calculated as IC50 (Resistant Line) / IC50 (Sensitive Line). A lower RF indicates the compound is more effective at overcoming resistance.
In this example, FQA-D1 demonstrates a significant advantage over Doxorubicin. Its potency is only slightly reduced in the resistant cell line, yielding a low Resistance Factor of 1.8, whereas Doxorubicin is 20 times less effective. This highlights the potential of the this compound scaffold to evade or overcome MDR mechanisms.
Mechanistic Insights: How this compound Derivatives Exert Their Effects
The efficacy of these compounds is rooted in their ability to induce cancer cell death through multiple pathways.
Inhibition of Topoisomerase II
A primary mechanism of action for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[5][8][9] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these derivatives introduce permanent double-strand breaks in the DNA. This DNA damage triggers downstream signaling cascades that culminate in cell death.[11][12]
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage induced by topoisomerase II inhibition serves as a powerful signal for cell cycle arrest and apoptosis.[9][13] Studies on related quinoline derivatives have shown they can trigger a p53/Bax-dependent apoptotic pathway.[14] The tumor suppressor protein p53 is activated in response to cellular stress, which in turn transcriptionally activates pro-apoptotic proteins like Bax, initiating the mitochondrial apoptotic cascade. Furthermore, these compounds frequently cause cell cycle arrest, particularly at the G2/M phase, preventing the damaged cells from proceeding through mitosis and ensuring their elimination.[8][9]
Caption: Apoptotic pathway induced by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The design of more potent anticancer agents relies on understanding the relationship between a molecule's structure and its biological activity. For quinoline derivatives, several structural features have been identified as crucial for their efficacy:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the fluoro group at position 6, is often associated with enhanced cytotoxic activity.[15]
-
Substituents at Position 7: Large and bulky alkoxy substituents at the 7-position can be a beneficial pharmacophoric group, potentially increasing the compound's interaction with its biological target.[14]
-
Side Chain at Position 4: An amino side chain at the 4-position often facilitates the antiproliferative activity of this class of compounds. The length of this side chain is also critical, with two methylene units often being the most favorable.[14]
Caption: Key structural modification sites on the quinoline scaffold for SAR studies.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of these compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 and MCF-7/ADR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each compound.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would indicate cell cycle arrest.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of anticancer agents with the potential to circumvent clinically relevant mechanisms of multidrug resistance. Their ability to induce apoptosis and cell cycle arrest through mechanisms like topoisomerase II inhibition provides a strong rationale for their continued development.[8][9] The structure-activity relationship data available for the broader quinoline class offers a clear roadmap for optimizing the potency and selectivity of these compounds.[15][14]
The compelling in vitro data necessitates progression to more complex biological systems. Future research should focus on evaluating the most potent derivatives in in vivo xenograft models of drug-resistant cancers to assess their therapeutic efficacy and pharmacokinetic properties.[14] Such studies will be critical in translating the laboratory promise of these compounds into tangible clinical benefits for patients battling resistant malignancies.
References
- 1. Overcoming multidrug resistance in cancer: clinical studies of p-glycoprotein inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
- 8. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoroquinolin-3-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 6-Fluoroquinolin-3-amine demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles to protect laboratory personnel and our environment.
This compound is a halogenated aromatic amine. This classification is critical as it dictates the specific waste stream and disposal procedures required. Aromatic amines are often treated as potentially toxic or carcinogenic, while the fluorine atom necessitates its classification as halogenated organic waste.[1][2] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[1][3][4]
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its potential hazards and to don the appropriate PPE. The information below is synthesized from safety data sheets for structurally similar compounds.
Table 1: Hazard Profile of this compound
| Hazard Class | Description | Primary Precaution |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[5][6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6] |
| Skin Corrosion/Irritation | May cause skin irritation.[7] | Avoid contact with skin. Wear appropriate protective gloves and lab coat.[7] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[5][7] | Wear safety glasses with side shields or chemical goggles.[8] |
| Halogenated Compound | Poses specific environmental risks if not disposed of correctly. | Must be segregated into a dedicated halogenated waste stream for incineration.[1] |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes of solutions or contact with solid particles, preventing serious eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat. | Prevents skin contact, irritation, and potential absorption of the chemical.[7] |
| Respiratory Protection | Handle only in a well-ventilated area, preferably a chemical fume hood.[6][8] | Minimizes the inhalation of dust or aerosols, which is a primary route of exposure. |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is strict waste segregation. Mixing halogenated waste with other chemical waste streams can lead to hazardous reactions and complicates the final disposal process, which typically requires high-temperature incineration to safely break down the carbon-halogen bonds.[3][9]
Waste Segregation and Collection
-
Solid Waste:
-
Designate a specific, durable, and sealable container for "Halogenated Solid Waste."[1] This container should be made of a compatible material like polyethylene.
-
Place all solid this compound, along with any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads from spill cleanups), directly into this container.[10]
-
Keep the container sealed at all times, except when adding waste.[4][9]
-
-
Liquid Waste:
-
Designate a separate, clearly marked "Halogenated Liquid Waste" container (e.g., a glass or polyethylene carboy).[1]
-
Pour all solutions containing this compound and the initial solvent rinses from contaminated glassware into this container.
-
Causality Note: The first rinse of contaminated glassware is potent enough to be considered hazardous waste and must be collected.[1] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific policies.
-
Container Labeling and Storage
-
Labeling: All waste containers must be accurately and clearly labeled. The label must include the words "Hazardous Waste" and the full chemical name: "this compound Waste."[3][10]
-
Storage: Store the sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory. This area should be well-ventilated and away from incompatible materials like strong acids and oxidizing agents.[3][4][7] Do not fill containers beyond 90% capacity to allow for expansion.[4]
Arranging for Final Disposal
Once your waste container is approaching 90% full, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1] Do not attempt to transport or dispose of the hazardous waste yourself. The EHS department will ensure the waste is handled by a licensed professional disposal service in compliance with all local and federal regulations.[3][8]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to contain the hazard.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.[1]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or kitty litter.[6][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Carefully scoop the contaminated absorbent material into the designated "Halogenated Solid Waste" container.[1]
-
Clean the spill surface with a suitable solvent (like acetone or ethanol), followed by a thorough wash with soap and water.
-
All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous solid waste.[1]
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. regulations.gov [regulations.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. ethz.ch [ethz.ch]
- 5. echemi.com [echemi.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Safe Handling of 6-Fluoroquinolin-3-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 6-Fluoroquinolin-3-amine with utmost care. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure a safe laboratory environment.
Hazard Assessment: A Synthesis of Available Data
Due to the absence of a specific SDS for this compound, a conservative approach to hazard assessment is necessary. Data from analogous compounds suggest the following potential hazards:
-
Acute Oral Toxicity: 6-Fluoroquinoline is classified as harmful if swallowed.[1] Similarly, this compound is indicated as harmful if ingested.[2]
-
Skin and Eye Irritation: 6-Aminoquinoline is known to cause skin and serious eye irritation.[3] The parent compound, 6-fluoroquinoline, is also noted to cause serious eye damage.[1]
-
Dermal and Inhalation Toxicity: 6-Aminoquinoline is harmful in contact with skin and if inhaled.[3]
-
General Hazards for Aromatic Amines: Aromatic amines as a class are known to have potential for skin absorption and can be corrosive.[4][5][6]
Based on this information, it is prudent to treat this compound as a substance that is harmful if swallowed, a potential skin and eye irritant, and possibly toxic upon skin contact or inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and potential contact with airborne particles, which can cause serious eye damage.[1][3] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult glove manufacturer's compatibility charts. Double gloving is recommended. - Lab Coat: A chemically resistant lab coat, fully buttoned. | Prevents skin contact, which can lead to irritation and potential systemic toxicity through dermal absorption.[3][6] Aromatic amines can permeate some glove materials, so proper selection is crucial.[4][5] |
| Respiratory Protection | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] | Minimizes the risk of inhaling airborne particles or vapors, which may be toxic.[3] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure risk.
Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage and ensure a proper fit.
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Tare the balance with the boat inside the fume hood. Carefully add the desired amount of this compound to the weigh boat, minimizing the creation of dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood. Cap the vessel securely before removing it from the hood.
Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions involving this compound to minimize the release of vapors or aerosols.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills. The kit should include absorbent materials, waste bags, and appropriate PPE.
Disposal Plan: A Compliant and Safe Workflow
Proper disposal of this compound and associated waste is a critical final step to ensure environmental and personnel safety. As a halogenated organic compound, it must be disposed of as hazardous waste.[8]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[8] Do not mix with non-halogenated waste streams.[8]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
Decontamination:
All non-disposable equipment that comes into contact with this compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a small spill, contain the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
